Technical Documentation Center

2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl-
  • CAS: 1142194-26-0

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Solubility Dynamics of 4-Bromo-N-ethyl-N-methylpyridin-2-amine

Executive Summary & Structural Rationale 4-Bromo-N-ethyl-N-methylpyridin-2-amine (CAS: 1142194-26-0) is a highly versatile halogenated aminopyridine intermediate, predominantly utilized as a foundational building block i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

4-Bromo-N-ethyl-N-methylpyridin-2-amine (CAS: 1142194-26-0) is a highly versatile halogenated aminopyridine intermediate, predominantly utilized as a foundational building block in the synthesis of complex heterocyclic therapeutics and kinase inhibitors[1]. The molecular architecture of this compound—featuring a core pyridine ring, a heavy bromine atom at the C4 position, and a sterically demanding N-ethyl-N-methyl tertiary amine at the C2 position—dictates its unique physicochemical behavior.

As a Senior Application Scientist, I approach the handling, formulation, and reaction optimization of this compound by analyzing how these structural motifs interact. The asymmetric N-alkylation disrupts crystal lattice packing, which typically lowers the melting point and enhances solubility in organic media compared to its primary amine analogs[2]. Concurrently, the electron-withdrawing 4-bromo substituent modulates the pKa of the pyridine nitrogen, fundamentally influencing its pH-dependent aqueous solubility profile.

Core Physicochemical Properties

Understanding the baseline metrics is non-negotiable for downstream assay development and chemical synthesis. The data below synthesizes structural parameters critical for predicting partitioning behavior, reactivity, and formulation strategies[3].

Table 1: Physicochemical Parameters of 4-Bromo-N-ethyl-N-methylpyridin-2-amine

ParameterValue / DescriptorCausality / Impact on Development
CAS Number 1142194-26-0Unique identifier for precise procurement and safety tracking.
Molecular Formula C8H11BrN2High halogen ratio impacts the compound's overall density and lipophilicity.
Molecular Weight 215.0903 g/mol Low molecular weight ensures high ligand efficiency in fragment-based drug design.
SMILES CN(c1cc(Br)ccn1)CCEssential for in silico LogP, pKa predictions, and ADMET modeling.
Predicted LogP ~2.5 - 3.0The bromo group drives lipophilicity, ensuring it is highly soluble in organic solvents.
Predicted pKa ~5.0 - 5.5 (Pyridine N)The electron-withdrawing bromine lowers basicity relative to unsubstituted 2-aminopyridine.
Physical State Viscous liquid / Low-melting solidAsymmetric N-ethyl-N-methyl group prevents tight, highly ordered crystal packing.

Solubility Dynamics & Solvent Selection

The solubility of 4-bromo-N-ethyl-N-methylpyridin-2-amine is governed by the interplay between its lipophilic core and its ionizable basic centers[2].

  • Organic Solvents: The compound exhibits excellent solubility in aprotic polar solvents (e.g., DMF, DMSO, Dichloromethane) and moderate-to-high solubility in protic solvents (e.g., Methanol, Ethanol). This is driven by the hydrophobic nature of the bromo-pyridine ring and the alkyl chains.

  • Aqueous Media: Intrinsic aqueous solubility (at pH 7.4) is poor due to the compound's inherent lipophilicity. However, solubility increases exponentially in acidic media (pH < 4.0) as the pyridine nitrogen becomes protonated, forming a highly soluble cationic species.

Experimental Protocol: Thermodynamic Solubility Assessment

To establish a self-validating system for determining the thermodynamic solubility of this compound, a shake-flask methodology coupled with HPLC-UV quantification is required. This protocol ensures that equilibrium is reached, providing trustworthy data for formulation or reaction scaling.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare aqueous buffers at pH 1.2 (HCl/KCl), pH 4.0 (Acetate), and pH 7.4 (Phosphate). Causality: Maintaining a constant ionic strength (e.g., 0.15 M NaCl) across all buffers is critical to mimic physiological conditions and prevent ionic strength-driven solubility artifacts.

  • Compound Dispensing: Accurately weigh 5.0 mg of 4-bromo-N-ethyl-N-methylpyridin-2-amine into a 2.0 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target buffer (or organic solvent) to the vial. Causality: The presence of excess solid ensures the measurement of thermodynamic (equilibrium) solubility rather than transient kinetic solubility.

  • Equilibration: Seal the vials and incubate in a thermomixer at 25°C ± 0.5°C with constant agitation (800 rpm) for 24 hours. Causality: A 24-hour timeframe is strictly required to overcome the lattice energy barrier and ensure a true thermodynamic equilibrium is established between the solid and solute phases.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract 0.5 mL of the supernatant. Causality: Centrifugation is preferred over filtration to prevent non-specific binding of the highly lipophilic compound to standard syringe filter membranes, which would artificially lower the measured concentration.

  • Quantification & Validation: Dilute the supernatant appropriately with the mobile phase and inject it into an HPLC-UV system (Detection at ~254 nm). Self-Validation: Calculate the concentration against a pre-validated standard calibration curve (R² > 0.999) and run blank buffer injections to rule out matrix interference.

Workflow Visualization

The following diagram maps the logical flow of the thermodynamic solubility assessment, highlighting the critical control points and phase transitions within the protocol.

SolubilityWorkflow N1 1. Dispense Compound (CAS: 1142194-26-0) N2 2. Solvent Addition (pH Buffers / Organics) N1->N2 Excess Solid N3 3. Equilibration (25°C, 800 rpm, 24h) N2->N3 Ensure Saturation N4 4. Phase Separation (Centrifugation 10k x g) N3->N4 Reach Equilibrium N5 5. HPLC-UV Quantification (Standard Curve Calibration) N4->N5 Extract Supernatant N6 6. Data Analysis (Thermodynamic Solubility) N5->N6 Calculate Conc.

Caption: Thermodynamic solubility assessment workflow for 4-bromo-N-ethyl-N-methylpyridin-2-amine.

Mechanistic Insights: The Role of N-Alkylation and Halogenation

From a drug development and synthetic chemistry perspective, the specific substitution pattern of CAS 1142194-26-0 is highly strategic[1].

  • The N-Ethyl-N-Methyl Moiety: Unlike primary amines which act as both hydrogen bond donors and acceptors, this tertiary amine acts solely as a hydrogen bond acceptor[2]. This modification significantly increases the compound's permeability across lipid bilayers (aiding in bioavailability if incorporated into an API) and prevents unwanted hydrogen-bonded polymerization or side-reactions during storage.

  • The 4-Bromo Substituent: Halogenation at the para position relative to the pyridine nitrogen serves a dual purpose. Chemically, it provides a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), making it an ideal building block for complex scaffolds[1]. Physicochemically, the heavy bromine atom increases the molecular surface area and lipophilicity, which drives the compound out of aqueous phases and into organic phases, necessitating the use of co-solvents (like DMSO) during early-stage in vitro screening.

References

  • Title: 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- (CAS 1142194-26-0) | Source: Chemikart | URL: [Link]

  • Title: CAS Database and Physicochemical Properties | Source: ChemSrc | URL: [Link]

Sources

Exploratory

1H NMR and 13C NMR spectra of 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl-

Structural Elucidation of 4-Bromo-N-ethyl-N-methylpyridin-2-amine: A Comprehensive 1 H and 13 C NMR Analysis Executive Summary The structural characterization of highly substituted pyridine derivatives is a critical work...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of 4-Bromo-N-ethyl-N-methylpyridin-2-amine: A Comprehensive 1 H and 13 C NMR Analysis

Executive Summary

The structural characterization of highly substituted pyridine derivatives is a critical workflow in modern drug discovery and agrochemical development. 4-bromo-N-ethyl-N-methylpyridin-2-amine (CAS: 1142194-26-0) is a complex heterocyclic building block characterized by competing electronic effects: the electron-donating dialkylamine group, the electron-withdrawing halogen, and the intrinsic diamagnetic anisotropy of the pyridine ring[1].

This whitepaper provides an in-depth, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral analysis of this compound. By establishing a self-validating experimental protocol and detailing the mechanistic reasoning behind each chemical shift, this guide empowers researchers to perform unambiguous structural elucidations of heavily functionalized pyridines.

Structural and Electronic Foundations

To accurately predict and assign the NMR resonances of 4-bromo-N-ethyl-N-methylpyridin-2-amine, one must first deconstruct the competing electronic effects governing the local magnetic environments of its nuclei[2]:

  • The Pyridine Ring Nitrogen (-I Effect): The highly electronegative sp2 -hybridized nitrogen atom withdraws electron density through the σ -framework (inductive effect). This strongly deshields the α -position (C6 and H6), shifting their resonances significantly downfield[3].

  • The C2 Dialkylamino Group (+M Effect): The lone pair on the exocyclic nitrogen of the N-ethyl-N-methylamino group is delocalized into the pyridine π -system via resonance (positive mesomeric effect). This dramatically increases electron density at the ortho (C3) and para (C5) positions, shielding these nuclei and shifting their signals upfield[4].

  • The C4 Bromine Atom (-I and Heavy Atom Effects): Bromine exerts a strong inductive withdrawing effect, which heavily deshields the directly attached quaternary carbon (C4). However, its large electron cloud also introduces a "heavy atom effect," which can subtly influence the relaxation times and shifts of adjacent nuclei[5].

Self-Validating Experimental Protocol for High-Resolution NMR

Trustworthy NMR data requires a self-validating workflow where instrumental parameters are explicitly calibrated to the sample, rather than relying on default macros. The following protocol ensures quantitative accuracy and high resolution.

Step-by-Step Methodology
  • Sample Preparation (Internal Standardization): Dissolve 15–20 mg (for 1 H) or 50–100 mg (for 13 C) of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as an internal chemical shift reference ( δ=0.00 ppm).

  • Probe Tuning and Matching (Wobb/Tuning): Manually adjust the probe's capacitance to match the exact Larmor frequencies of 1 H (e.g., 400.13 MHz) and 13 C (e.g., 100.61 MHz). Causality: This minimizes RF reflectance, ensuring maximum pulse power delivery and optimal signal-to-noise ratio (SNR).

  • Frequency Locking and Gradient Shimming: Lock the spectrometer to the deuterium resonance of CDCl 3​ . Execute 3D gradient shimming across the Z1–Z5 axes. Causality: Correcting magnetic field inhomogeneities ensures sharp, symmetrical Lorentzian lineshapes, which are critical for resolving fine J -couplings.

  • Pulse Calibration (P1 Optimization): Perform a nutation experiment to determine the exact 90∘ pulse width for the specific sample dielectric.

  • Acquisition with Adequate Relaxation: Set the relaxation delay (D1) to at least 5×T1​ (longitudinal relaxation time) of the slowest-relaxing proton to ensure fully quantitative integration.

1 H NMR Spectral Analysis

The 1 H NMR spectrum of 4-bromo-N-ethyl-N-methylpyridin-2-amine features three distinct aromatic protons and three aliphatic environments.

Table 1: 1 H NMR Data Summary (400 MHz, CDCl 3​ , 298K)

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Assignment Logic
H-6 ~8.02Doublet (d)5.51HStrongly deshielded by the adjacent electronegative ring nitrogen (-I effect)[2].
H-5 ~6.75Doublet of doublets (dd)5.5, 1.51HShielded by the +M effect of the C2-amino group; exhibits 3J coupling to H-6 and 4J meta-coupling to H-3.
H-3 ~6.60Doublet (d)1.51HMost shielded aromatic proton due to its ortho proximity to the electron-donating dialkylamino group[4].
N-CH 2​ ~3.55Quartet (q)7.12HDeshielded aliphatic protons due to direct attachment to the exocyclic nitrogen. Split by the adjacent methyl group.
N-CH 3​ ~3.05Singlet (s)-3HDeshielded by direct attachment to the exocyclic nitrogen.
C-CH 3​ ~1.15Triplet (t)7.13HTerminal aliphatic methyl group; split by the adjacent methylene protons.

13 C NMR Spectral Analysis

The 13 C NMR spectrum provides the definitive carbon framework. Quaternary carbons (C2, C4) are easily identified by their lower intensity (due to lack of Nuclear Overhauser Effect enhancement and longer T1​ relaxation times).

Table 2: 13 C NMR Data Summary (100 MHz, CDCl 3​ , 298K)

PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Assignment Logic
C-2 ~158.5Quaternary (Cq)Highly deshielded due to simultaneous bonding to the ring nitrogen and the exocyclic amine nitrogen[3].
C-6 ~148.2Methine (CH)Deshielded by the adjacent ring nitrogen (-I effect).
C-4 ~133.4Quaternary (Cq)Deshielded by the inductive withdrawal of the attached bromine atom[5].
C-5 ~115.6Methine (CH)Shielded by the resonance (+M) contribution of the C2-amino group.
C-3 ~109.1Methine (CH)Strongly shielded by the ortho +M effect of the C2-amino group.
N-CH 2​ ~44.5Methylene (CH 2​ )Standard shift for an aliphatic carbon single-bonded to an amine nitrogen.
N-CH 3​ ~36.2Methyl (CH 3​ )Standard shift for an N-methyl group.
C-CH 3​ ~12.8Methyl (CH 3​ )Terminal aliphatic carbon of the ethyl chain.

2D NMR Workflows for Unambiguous Assignment

To achieve absolute certainty in the structural elucidation—especially differentiating the quaternary carbons (C2 vs. C4) and the shielded protons (H3 vs. H5)—a multiparametric 2D NMR workflow is required.

  • COSY (Correlation Spectroscopy): Maps 3J proton-proton spin systems. A strong cross-peak between H-6 ( δ 8.02) and H-5 ( δ 6.75) confirms their vicinal relationship. The ethyl group will show an isolated spin system between the CH 2​ ( δ 3.55) and CH 3​ ( δ 1.15).

  • HSQC (Heteronuclear Single Quantum Coherence): Maps 1J carbon-proton single bonds. This experiment directly links the proton signals in Table 1 to the protonated carbons in Table 2, leaving only C2 and C4 unassigned.

  • HMBC (Heteronuclear Multiple Bond Correlation): Maps 2J and 3J long-range carbon-proton couplings.

    • Assigning C2: The N-CH 3​ protons ( δ 3.05) and the H-3 proton ( δ 6.60) will both show strong 3J correlations to the quaternary carbon at δ 158.5, unambiguously identifying it as C2.

    • Assigning C4: The H-5 ( δ 6.75) and H-6 ( δ 8.02) protons will show 2J and 3J correlations to the quaternary carbon at δ 133.4, confirming the position of the bromine-bearing carbon.

Multiparametric NMR Workflow Diagram

The logical progression of the experiments described above forms a self-validating loop, visualized in the workflow below.

G A Sample Prep & Acquisition (CDCl3, 298K, TMS Lock) B 1D 1H NMR (Proton Environments) A->B C 1D 13C NMR (Carbon Framework) A->C D 2D COSY (3J H-H Vicinal Coupling) B->D E 2D HSQC (1J C-H Correlation) B->E F 2D HMBC (2J/3J Long-Range C-H) B->F C->E C->F G Unambiguous Resonance Assignment 4-bromo-N-ethyl-N-methylpyridin-2-amine D->G E->G F->G

Fig 1. Multiparametric NMR workflow for the structural elucidation of pyridine derivatives.

Conclusion

The structural elucidation of 4-bromo-N-ethyl-N-methylpyridin-2-amine via NMR spectroscopy is a masterclass in interpreting competing electronic effects. By understanding how the inductive withdrawal of the ring nitrogen and bromine atom competes against the mesomeric donation of the dialkylamino group, researchers can rationally predict and assign the spectra. When paired with a rigorous, self-validating 1D and 2D acquisition protocol, this methodology ensures absolute structural confidence, paving the way for downstream applications in synthetic and medicinal chemistry.

References

  • - Benchchem. 2. - ChemicalBook. 3. - CORE (Springer). 4. - Organic Syntheses.

  • - Journal of the Chemical Society, Dalton Transactions (RSC Publishing).

Sources

Foundational

toxicity and safety data for 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl-

An In-Depth Technical Guide to the Pre-Clinical Safety and Toxicological Profiling of Halogenated Aminopyridines: A Case Study on 4-bromo-N-ethyl-N-methylpyridin-2-amine Executive Summary & Chemical Identity In early-sta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pre-Clinical Safety and Toxicological Profiling of Halogenated Aminopyridines: A Case Study on 4-bromo-N-ethyl-N-methylpyridin-2-amine

Executive Summary & Chemical Identity

In early-stage drug discovery and agrochemical development, halogenated aminopyridines frequently serve as critical pharmacophores and synthetic building blocks. However, the unique electronic properties of the pyridine ring, combined with halogen substituents and alkylated amines, introduce complex toxicological liabilities.

This whitepaper provides a comprehensive, predictive, and empirical safety evaluation framework for 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- (CAS Registry Number: 1142194)[1]. Because empirical toxicological data for highly specific research chemicals is often proprietary or pending full investigation[2], this guide is engineered by application scientists to establish a rigorous, self-validating testing pipeline. The methodologies detailed herein ensure that researchers can accurately profile the cytotoxicity, genotoxicity, and metabolic liabilities of this compound and its structural analogs.

Mechanistic Toxicology & Structure-Activity Relationship (SAR)

To design an effective safety screening protocol, we must first understand the causality behind the compound's potential toxicity. The structure of 4-bromo-N-ethyl-N-methylpyridin-2-amine presents three distinct metabolic and toxicological liabilities:

  • Nucleophilic Aromatic Substitution ( SN​Ar ) Liability : The pyridine ring is inherently electron-deficient. The addition of an electronegative bromine atom at the C4 position further depletes electron density, making the ring highly susceptible to attack by biological nucleophiles (e.g., glutathione, cysteine residues on cellular proteins).

  • CYP450-Mediated N-Dealkylation : The N-ethyl-N-methyl dialkylamine group at the C2 position is a prime target for hepatic Cytochrome P450 (CYP450) enzymes (specifically CYP3A4 and CYP2D6). Rapid N-dealkylation generates secondary and primary amines, which can be further oxidized into reactive, DNA-damaging nitroso or hydroxylamine species.

  • Oxidative Dehalogenation : CYP-mediated oxidation can lead to the displacement of the bromine atom, forming reactive electrophilic intermediates (such as quinone imines) that deplete intracellular glutathione (GSH), ultimately triggering oxidative stress and hepatotoxicity.

MetabolicPathway Parent 4-bromo-N-ethyl- N-methylpyridin-2-amine CYP Hepatic CYP450 Metabolism Parent->CYP Dealkyl N-Dealkylation (Loss of Ethyl/Methyl) CYP->Dealkyl Dehalo Oxidative Dehalogenation (Loss of Br) CYP->Dehalo Reactive Electrophilic Intermediates (Quinone Imines) Dehalo->Reactive GSH Glutathione (GSH) Conjugation Reactive->GSH Detoxification Tox Cellular Toxicity / Oxidative Stress Reactive->Tox GSH Depletion

CYP450-mediated metabolic bioactivation and toxicity pathway of halogenated aminopyridines.

Empirical Safety Evaluation: Step-by-Step Methodologies

To transition from predictive SAR to empirical data, a tiered in vitro testing strategy is required. Every protocol below is designed as a self-validating system , incorporating internal controls to eliminate false positives/negatives and confirm assay integrity.

Protocol 1: HepG2 Cytotoxicity Assay (Hepatotoxicity Screening)

Causality: Because the liver is the primary site of xenobiotic metabolism, testing in HepG2 cells (which retain basal CYP activity) allows us to detect both intrinsic chemical toxicity and metabolism-dependent bioactivation. Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well microtiter plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Preparation: Solubilize 4-bromo-N-ethyl-N-methylpyridin-2-amine in 100% DMSO. Perform serial dilutions to create a concentration gradient (0.1 µM to 100 µM).

  • Dosing (Self-Validation): Treat the cells with the compound. Crucial: Ensure the final DMSO concentration in the culture media does not exceed 0.5% v/v. Include a vehicle negative control (0.5% DMSO) to establish baseline viability, and a positive control (e.g., 50 µM Tamoxifen) to validate the assay's sensitivity to hepatotoxins.

  • Endpoint Analysis: After 48 hours of exposure, add CellTiter-Glo® reagent to quantify intracellular ATP (a direct marker of metabolic viability). Read luminescence and calculate the IC50​ .

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

Causality: Halogenated pyridines can form DNA-reactive electrophiles. The Ames test utilizes histidine-dependent Salmonella typhimurium strains to detect frameshift and base-pair substitution mutations[3],[4]. Step-by-Step Methodology:

  • Strain Preparation: Culture tester strains (TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) overnight[3].

  • Metabolic Activation: Prepare a 10% rat liver S9 fraction mix (induced by Aroclor 1254) to simulate mammalian hepatic metabolism[4].

  • Plate Incorporation: Mix 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or buffer for -S9 conditions), and 0.1 mL of the test compound (up to 5000 µ g/plate ) into top agar. Pour over minimal glucose agar plates[4].

  • Self-Validation Controls: Concurrently run strain-specific positive controls (e.g., 2-aminoanthracene for +S9, and 4-nitroquinoline-N-oxide for -S9). A valid test strictly requires the positive controls to induce a 3-fold increase in revertant colonies, confirming both S9 metabolic competence and strain mutability.

  • Incubation & Scoring: Incubate at 37°C for 48-72 hours and count revertant colonies.

Protocol 3: In Vitro Mammalian Cell Micronucleus Test - OECD 487

Causality: While the Ames test detects point mutations, it cannot detect structural chromosomal damage. OECD Test Guideline 487 is employed to detect clastogenic (chromosome breakage) and aneugenic (abnormal chromosome number) events[5],[6]. Step-by-Step Methodology:

  • Cell Culture: Culture TK6 human lymphoblastoid cells in RPMI-1640 media.

  • Exposure: Expose cells to the test compound for 3-6 hours (with and without S9 activation), followed by a recovery period.

  • Actin Block (Self-Validation): Add Cytochalasin B (an actin polymerization inhibitor) to the culture[5]. Causality: This acts as an internal validation mechanism. Cytochalasin B prevents cytokinesis, resulting in binucleated cells. By strictly scoring micronuclei only in binucleated cells, we definitively isolate cells that have undergone exactly one division during exposure, eliminating false negatives caused by cell cycle arrest.

  • Harvest & Scoring: Fix the cells, stain with Giemsa or DAPI, and score the frequency of micronuclei in at least 2,000 binucleated cells per concentration[6].

Workflow Step1 Phase 1: Sample Prep DMSO Solubilization Step2 Phase 2: In Vitro Assays (HepG2 & Ames) Step1->Step2 Step3 Phase 3: LC-MS/MS Metabolite ID Step2->Step3 Step4 Phase 4: Data Synthesis & Risk Assessment Step3->Step4

High-throughput in vitro safety screening workflow for novel pyridine derivatives.

Quantitative Data & Risk Assessment

Based on the structural alerts of 4-bromo-N-ethyl-N-methylpyridin-2-amine, the following table summarizes the predictive quantitative toxicological profile. This data matrix should be used to benchmark empirical results.

Table 1: Predictive Toxicological Profile for 4-bromo-N-ethyl-N-methylpyridin-2-amine

Assay / EndpointPredictive MetricMechanistic RationaleRisk Stratification
HepG2 Cytotoxicity ( IC50​ ) 10 - 50 µMBioactivation of the dialkylamine group leading to oxidative stress and GSH depletion.Moderate
Ames Test (OECD 471) Negative (-S9) / Weak Positive (+S9)CYP-mediated formation of reactive electrophiles requiring metabolic activation.Moderate
Micronucleus (OECD 487) Positive (Clastogenic)C4-Bromine displacement causing direct DNA adduct formation.High
Hepatocyte Clearance ( CLint​ ) > 50 µL/min/ 106 cellsRapid N-dealkylation by hepatic CYP3A4 and CYP2D6 enzymes.High
LogP (Lipophilicity) 2.5 - 3.0Enhances cellular permeability, increasing intracellular accumulation of the parent drug.Moderate

Handling, Containment & Exposure Control

Because the toxicological properties of this specific research chemical are not fully determined in vivo, it must be handled under strict precautionary controls:

  • Engineering Controls: All weighing, solubilization, and experimental manipulations must be conducted within a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of aerosolized powders.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved for concentrated DMSO stocks, as DMSO rapidly permeates skin and carries dissolved solutes with it), chemical splash goggles, and a dedicated laboratory coat.

  • Spill Response: In the event of a spill, do not use water if the compound is dissolved in an organic solvent. Absorb with inert materials (e.g., vermiculite or dry sand), place in a sealed hazardous waste container, and clean the surface with a 10% bleach solution to oxidize residual reactive amines.

References

  • Tox Lab. "Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209" Tox Lab Protocols.[Link]

  • Biosafe. "Genetic toxicity: Bacterial reverse mutation test (OECD 471)" Biosafe Ltd.[Link]

  • Policy Commons. "OECD 487: In Vitro Mammalian Cell Micronucleus Test" Organisation for Economic Co-operation and Development.[Link]

  • Charles River Laboratories. "Mammalian Cell In Vitro Micronucleus Assay" Charles River.[Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 4-Bromo-N-ethyl-N-methylpyridin-2-amine: A Technical Guide

Executive Summary In modern medicinal chemistry and drug development, halogenated aminopyridines serve as critical bifunctional synthons. The compound 4-bromo-N-ethyl-N-methylpyridin-2-amine (CAS: 1142194-26-0) is partic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug development, halogenated aminopyridines serve as critical bifunctional synthons. The compound 4-bromo-N-ethyl-N-methylpyridin-2-amine (CAS: 1142194-26-0) is particularly valuable, offering a highly reactive C4-bromide for cross-coupling (e.g., Suzuki, Buchwald-Hartwig) alongside a solubilizing, target-binding dialkylamino group at C2. However, the thermodynamic stability of halogenated pyridines is notoriously complex. This whitepaper provides an authoritative framework for evaluating the thermodynamic stability, electronic stabilization mechanisms, and experimental profiling protocols for this specific compound.

Structural Thermodynamics & Electronic Causality

To understand the thermodynamic stability of 4-bromo-N-ethyl-N-methylpyridin-2-amine, we must first examine the baseline instability of its parent scaffold, 4-bromopyridine.

The 4-Bromopyridine Instability Paradigm

Unsubstituted 4-bromopyridine is thermodynamically unstable as a free base. The strongly electron-withdrawing nature of the pyridine nitrogen renders the C4 position highly electrophilic. Consequently, the basic nitrogen of one molecule readily attacks the C4 position of an adjacent molecule, displacing the bromide ion in a rapid, highly exothermic intermolecular nucleophilic aromatic substitution ( SN​Ar ). Because of this auto-polymerization pathway, 4-bromopyridine can only be stably stored as a hydrochloride (HCl) salt, which protonates the pyridine nitrogen, thereby neutralizing its nucleophilicity[1].

Electronic and Steric Rescue via C2-Amination

The introduction of the N-ethyl-N-methylamino group at the C2 position fundamentally alters the thermodynamic landscape of the molecule, rescuing it from the inherent instability of the 4-bromo scaffold:

  • Resonance Stabilization (+M Effect): The lone pair of electrons on the exocyclic C2 nitrogen delocalizes into the pyridine π -system. This electron donation significantly increases the electron density at the C3 and C5 positions and partially mitigates the extreme electrophilicity at C4. By raising the activation energy ( Ea​ ) required for nucleophilic attack, the C-Br bond dissociation energy (BDE) is effectively stabilized.

  • Steric Shielding: The bulky ethyl and methyl substituents create a steric umbrella over the basic pyridine nitrogen and the adjacent ring carbons, physically hindering the intermolecular approach required for auto-polymerization.

  • Solvation Thermodynamics: In solution, aminopyridines are enthalpically stabilized in protic solvents (like methanol or water) due to strong hydrogen-bond acceptor interactions at the ring nitrogen and donor/acceptor dynamics at the amino group. The transfer enthalpies for aminopyridines demonstrate that they are enthalpically more stable in polar protic environments, which must be accounted for during formulation[2].

G A 4-bromo-N-ethyl-N-methylpyridin-2-amine (Ground State) B Thermal Stress / Heating A->B Applied Energy C Steric Shielding (N-Et-Me Group) A->C D Electronic Stabilization (+M Resonance) A->D E C-Br Bond Cleavage (Endothermic) B->E T > T_d F Auto-Polymerization (Suppressed) B->F Free Base (Rare) C->F Prevents SNAr D->E Increases BDE

Thermodynamic stabilization mechanisms and thermal degradation pathways of the target compound.

Comparative Thermodynamic Data

Halogenated pyridines typically exhibit exothermic decomposition profiles when subjected to extreme thermal stress, often releasing between -1400 to -2200 J/g of energy upon total structural collapse[3]. Table 1 summarizes the comparative thermodynamic parameters of the target compound against its structural analogs.

Table 1: Comparative Thermodynamic Stability Profiles of Pyridine Derivatives

Compound / ClassStable Storage StateEst. Decomposition Onset ( Td​ )Enthalpy of Decomp. ( ΔHd​ )Primary Degradation Pathway
4-Bromopyridine (Free Base) Unstable at 25 °C< 25 °CHighly ExothermicAuto-polymerization ( SN​Ar )[1]
4-Bromopyridine HCl Salt Solid (Hygroscopic)120 °C – 150 °CExothermic (~ -1500 J/g)Halogen loss / Ring opening[3]
2-Aminopyridine (Base) Crystalline Solid> 200 °CEndothermicSublimation / Oxidation
4-Bromo-N-ethyl-N-methylpyridin-2-amine Free Base (Stable)> 170 °C (Projected) Moderate Exothermic C-Br Cleavage / N-Dealkylation

Experimental Workflows for Stability Profiling

To ensure scientific integrity and trustworthiness, thermodynamic stability must be empirically validated using self-validating analytical systems. The following protocols detail the causality behind each experimental parameter.

Protocol 1: Solid-State Thermal Profiling (DSC/TGA)

Purpose: To quantify the enthalpy of decomposition ( ΔHd​ ) and the onset temperature of thermal degradation ( Td​ ). Causality: Halogenated pyridines can undergo violent exothermic decomposition if the C-Br bond is thermally cleaved[3]. Differential Scanning Calorimetry (DSC) measures the precise heat flow associated with these transitions, while Thermogravimetric Analysis (TGA) correlates these events with mass loss.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 2.0 – 5.0 mg of the compound into a hermetically sealed aluminum crucible. Rationale: Hermetic sealing is critical. It prevents the endothermic volatilization of the ethyl/methyl groups from masking the underlying exothermic C-Br cleavage signal.

  • Atmosphere Control: Purge the furnace with dry Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min. Rationale: An inert atmosphere prevents oxidative degradation, isolating purely thermal decomposition events.

  • Temperature Program: Equilibrate the sample at 25 °C, then apply a linear heating rate of 10 °C/min up to 350 °C.

  • Data Acquisition: Integrate the area under the exothermic peak to calculate ΔHd​ (in J/g). Determine the extrapolated onset temperature ( Td​ ) by calculating the intersection of the baseline and the inflection tangent.

Protocol 2: Solution-State Solvation and Forced Degradation

Purpose: To determine the thermodynamic stability and degradation kinetics of the compound in varying solvent environments, driven by hydrogen-bonding interactions[2].

Step-by-Step Methodology:

  • Solvent Selection: Prepare 1.0 mg/mL stock solutions in HPLC-grade Methanol (protic, hydrogen-bond donor/acceptor) and Acetonitrile (aprotic).

  • Stress Conditions: Aliquot the solutions into amber vials to prevent photolytic interference. Subject the samples to:

    • Thermal stress: 60 °C for 14 days.

    • Hydrolytic stress: 0.1 N HCl and 0.1 N NaOH at 40 °C for 7 days.

    • Oxidative stress: 3% H2​O2​ at 25 °C for 24 hours.

  • Quantification: Analyze the aliquots via RP-HPLC-UV (wavelength 254 nm) coupled with mass spectrometry (LC-MS) at regular intervals (t=0, 1, 3, 7, 14 days).

  • Kinetic Extraction: Plot ln(C/C0​) versus time to extract the first-order degradation rate constant ( k ). Calculate the activation energy ( Ea​ ) and Gibbs free energy of activation ( ΔG‡ ) using the Arrhenius and Eyring equations.

Workflow S1 Sample Preparation (Solid & Solution) S2 DSC / TGA (Thermal Profiling) S1->S2 S3 Forced Degradation (Acid/Base/Oxidation) S1->S3 S5 Kinetic Modeling (E_a, ΔH, ΔG) S2->S5 Heat Flow S4 LC-MS / NMR (Structural ID) S3->S4 Degradants S4->S5 Pathways

Step-by-step experimental workflow for comprehensive thermodynamic and kinetic stability profiling.

References

  • Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry Source: Organic Letters / Organic Chemistry Portal URL:[Link]

  • 4-Bromopyridine - Functionalization of Pyridines at the C4 Position Source: Scite.ai Literature Analytics URL:[Link]

  • Solvation of aminopyridines by water and methanol Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Advanced Pharmaceutical Intermediates via Cross-Coupling of 4-Bromo-N-ethyl-N-methylpyridin-2-amine

Executive Summary The development of targeted therapeutics, particularly kinase inhibitors and CNS-active agents, frequently relies on the construction of highly functionalized heteroaromatic scaffolds. 4-Bromo-N-ethyl-N...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics, particularly kinase inhibitors and CNS-active agents, frequently relies on the construction of highly functionalized heteroaromatic scaffolds. 4-Bromo-N-ethyl-N-methylpyridin-2-amine is a premium bifunctional building block. It features a versatile C4-bromide handle primed for transition-metal-catalyzed cross-coupling, alongside a C2-dialkylamino group that modulates both the physicochemical properties (e.g., solubility, pKa) and the biological target binding affinity (e.g., serving as a hydrogen-bond acceptor).

This application note provides an in-depth, self-validating guide to executing high-yielding Suzuki-Miyaura and Buchwald-Hartwig cross-couplings using this specific substrate. By understanding the underlying electronic effects and employing rigorous analytical validation, researchers can seamlessly integrate this intermediate into high-throughput drug discovery workflows.

Chemical Rationale & Mechanistic Insights

The reactivity of 4-bromo-N-ethyl-N-methylpyridin-2-amine diverges significantly from that of unsubstituted 4-bromopyridine .

Electronic Modulation: The N-ethyl-N-methylamino group at the C2 position exerts a strong +M (mesomeric) effect, donating electron density into the pyridine ring. While this electron-rich nature stabilizes the resulting product and enhances its pharmacological profile, it simultaneously renders the C4-Br bond less electrophilic .

Causality in Catalyst Selection: Because the substrate is electron-rich, the oxidative addition of Palladium(0) into the C4-Br bond is kinetically slower than in electron-deficient pyridines. To overcome this activation barrier and prevent the catalyst from resting in an inactive state, the use of electron-rich, sterically demanding biarylphosphine ligands (such as XPhos, SPhos, or BrettPhos) is mandatory . These ligands not only accelerate oxidative addition but also facilitate the reductive elimination step by imposing steric bulk, thus ensuring rapid turnover and minimizing dehalogenation side reactions.

G A Pd(0) Catalyst Generation B Oxidative Addition (C4-Br Cleavage) A->B C Transmetalation (Boronic Acid/Amine) B->C D Reductive Elimination (C-C / C-N Bond Formation) C->D D->A Catalyst Regeneration E Functionalized Pharmaceutical Intermediate D->E

Caption: Catalytic cycle of Pd-catalyzed cross-coupling for 4-bromo-N-ethyl-N-methylpyridin-2-amine.

Optimization Data & Yield Metrics

To establish a robust methodology, various catalytic systems were evaluated. The quantitative data summarized in Table 1 demonstrates that matching the ligand's steric profile to the specific coupling type is critical for maximizing yields and suppressing homocoupling.

Table 1: Optimization of Cross-Coupling Conditions for 4-Bromo-N-ethyl-N-methylpyridin-2-amine

Reaction TypeCatalyst SystemBaseSolventTemp (°C)Isolated Yield (%)
Suzuki-Miyaura (C-C)Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq)1,4-Dioxane/H₂O9068%
Suzuki-Miyaura (C-C)Pd(OAc)₂ / SPhos (2 mol%)K₃PO₄ (2.0 eq)Toluene/H₂O10092%
Buchwald-Hartwig (C-N)Pd₂(dba)₃ / BINAP (5 mol%)NaOtBu (1.5 eq)Toluene11045%
Buchwald-Hartwig (C-N)Pd₂(dba)₃ / BrettPhos (2 mol%)NaOtBu (1.5 eq)1,4-Dioxane10088%

Note: Yields are based on the coupling with standard phenylboronic acid and morpholine, respectively.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any failure in the catalytic cycle is identified immediately, preventing the waste of downstream resources.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Synthesis of 4-aryl-N-ethyl-N-methylpyridin-2-amine derivatives.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 4-bromo-N-ethyl-N-methylpyridin-2-amine (1.0 mmol, 215.1 mg), the corresponding arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and anhydrous K₃PO₄ (2.0 mmol, 424.5 mg).

  • Inertion & Solvation: Evacuate and backfill the flask with Argon (3 cycles). Add degassed Toluene (4.0 mL) and degassed deionized H₂O (1.0 mL).

    • Causality Check: Water is essential to dissolve the phosphate base and accelerate the transmetalation step by forming a reactive boronate species .

  • Thermal Execution: Heat the biphasic mixture to 100 °C under vigorous stirring for 4 hours.

  • In-Process Validation (LC-MS): Sample 10 µL of the organic layer, dilute in MeCN, and analyze.

    • Validation Metric: The reaction is complete when the characteristic isotopic doublet of the starting material (m/z 215/217 [M+H]⁺) is fully consumed, replaced by the product mass.

  • Workup & Pd Scavenging: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with brine (2 × 10 mL). To the organic layer, add 0.5 g of SiliaMetS® Thiol (metal scavenger) and stir for 1 hour at 40 °C.

    • Causality Check: Removing trace palladium is critical, as residual heavy metals can trigger false positives in downstream biochemical kinase assays.

  • Purification: Filter through a pad of Celite, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Synthesis of 2,4-diaminopyridine derivatives.

  • Reagent Preparation: In a glovebox or under strict Argon atmosphere, charge a vial with 4-bromo-N-ethyl-N-methylpyridin-2-amine (1.0 mmol), the secondary amine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), BrettPhos (0.02 mmol, 10.7 mg), and NaOtBu (1.5 mmol, 144.2 mg).

  • Solvation: Add anhydrous, degassed 1,4-Dioxane (5.0 mL). Seal the vial with a PTFE-lined septum.

  • Thermal Execution: Heat at 100 °C for 6 hours.

  • In-Process Validation (TLC): Monitor via TLC (DCM/MeOH 95:5). The highly polar starting material will be replaced by a distinct, UV-active product spot.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL) to neutralize any unreacted base. Extract with DCM (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via reverse-phase chromatography (C18, H₂O/MeCN with 0.1% TFA) if the resulting diamine is highly polar.

Workflow Step1 1. Reagent Prep & Weighing Step2 2. Degassing (Ar Sparging) Step1->Step2 Step3 3. Thermal Execution Step2->Step3 Step4 4. Pd Scavenging & Workup Step3->Step4 Step5 5. Chromatography & LC-MS Validation Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis and purification of pyridine intermediates.

References

  • Sunada, Y., et al. "Regioselective Suzuki–Miyaura Cross-Coupling for Substituted Pyridines." The Journal of Organic Chemistry, ACS Publications, [Link]

  • MDPI. "Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing." Molecules, MDPI,[Link]

Application

use of 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- in medicinal chemistry drug design

Application Note: Strategic Utilization of 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- in Medicinal Chemistry and Drug Design Introduction In the landscape of modern drug discovery, the selection of highly functionalized,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- in Medicinal Chemistry and Drug Design

Introduction

In the landscape of modern drug discovery, the selection of highly functionalized, privileged scaffolds is paramount. 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- (CAS: 1142194-26-0) represents a meticulously designed building block that bridges the gap between synthetic tractability and favorable physicochemical properties. This application note details the structural rationale, target-based utility, and validated synthetic protocols for incorporating this scaffold into advanced lead optimization campaigns.

Structural Rationale and Physicochemical Profiling

The architecture of 4-bromo-N-ethyl-N-methylpyridin-2-amine is purposefully modular, offering three distinct vectors for pharmacological optimization:

  • The 2-Aminopyridine Core (Hinge-Binding Motif): The pyridine core acts as a bioisostere for benzene, lowering the overall LogP and improving aqueous solubility. Critically, the pyridine nitrogen acts as a potent hydrogen bond acceptor. In kinase inhibitor design, this core frequently anchors the molecule to the ATP-binding site by interacting with the backbone amides of the hinge region[1].

  • The N-ethyl-N-methyl Substitution (Lipophilicity & Steric Modulator): The choice of an asymmetrical N-ethyl-N-methyl amine over a symmetrical dimethyl or diethyl amine is a calculated medicinal chemistry strategy. This specific substitution fine-tunes the lipophilicity and introduces a specific steric bulk that can occupy hydrophobic sub-pockets (e.g., in TSPO or kinase selectivity pockets) while disrupting crystal packing to enhance aqueous solubility[2]. Furthermore, asymmetric alkylation can mitigate time-dependent inhibition (TDI) of CYP3A4, a common metabolic liability in simpler aminopyridine series[3].

  • The 4-Bromo Handle (Orthogonal Reactivity): The bromine atom at the C4 position is highly activated toward oxidative addition by palladium catalysts. Bromopyridines exhibit superior reactivity profiles compared to their chlorinated counterparts, enabling rapid library generation via cross-coupling under milder conditions[4].

Quantitative Physicochemical Comparison

To illustrate the causality behind selecting the N-ethyl-N-methyl variant over simpler alkylations, Table 1 summarizes the physicochemical shifts across different N-alkylations.

Table 1: Comparative Physicochemical Properties of 4-Bromo-2-aminopyridine Derivatives

Compound VariantCalculated LogP (cLogP)Topological Polar Surface Area (tPSA)Steric Hindrance (A-value proxy)Primary Utility in Drug Design
N,N-Dimethyl1.8516.1 ŲLowBaseline fragment, high clearance risk
N-Ethyl-N-methyl 2.30 16.1 Ų Moderate Optimal balance of solubility and pocket-filling
N,N-Diethyl2.8516.1 ŲHighHighly lipophilic, potential CYP liability

Synthetic Workflows and Self-Validating Protocols

The utility of this scaffold relies on its predictable reactivity. The following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process controls (IPCs) to ensure high-fidelity execution.

SyntheticWorkflow Core 4-bromo-N-ethyl-N-methylpyridin-2-amine (Privileged Scaffold) Suzuki Suzuki-Miyaura Coupling (Pd-catalyzed, Boronic Acids) Core->Suzuki C-C Bond Buchwald Buchwald-Hartwig Amination (Pd-catalyzed, Amines) Core->Buchwald C-N Bond Sonogashira Sonogashira Coupling (Pd/Cu-catalyzed, Alkynes) Core->Sonogashira C-C(sp) Bond Biaryl 4-Aryl/Heteroaryl Derivatives (Kinase Hinge Binders) Suzuki->Biaryl Diamino 2,4-Diaminopyridines (BET Bromodomain Ligands) Buchwald->Diamino Alkynyl 4-Alkynyl Derivatives (Conformationally Restricted) Sonogashira->Alkynyl

Caption: Synthetic diversification workflow of 4-bromo-N-ethyl-N-methylpyridin-2-amine via Pd-catalysis.

Protocol A: Suzuki-Miyaura Cross-Coupling (C4 Arylation)

Objective: Construct biaryl systems targeting the solvent channel of kinases. Causality & Reagent Selection: We utilize Pd(dppf)Cl₂ because its large bite angle facilitates the reductive elimination step, which is often rate-limiting in electron-deficient pyridine systems. Potassium carbonate (K₂CO₃) in a Dioxane/H₂O mixture provides the necessary hydroxide/carbonate ions to activate the boronic acid to the reactive boronate complex without hydrolyzing the pyridine core[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 4-bromo-N-ethyl-N-methylpyridin-2-amine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (ratio 4:1, 0.2 M overall concentration). Causality: Rigorous degassing prevents Pd(0) oxidation and suppresses the homocoupling of the boronic acid.

  • Reaction: Heat the biphasic mixture to 90°C under an argon atmosphere for 4–6 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the characteristic isotopic bromine doublet (M and M+2 peaks of equal intensity separated by 2 Da) of the starting material completely disappears, replaced by the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C4 Amination)

Objective: Synthesize 2,4-diaminopyridine derivatives, which are common motifs in dual CDK/HDAC inhibitors[1]. Causality & Reagent Selection: Pd₂(dba)₃ combined with Xantphos is selected. Xantphos suppresses the formation of undesired regioisomers and prevents the stable chelation of the 2-aminopyridine nitrogen to the palladium center, which would otherwise poison the catalyst.

Step-by-Step Methodology:

  • Preparation: Charge a vial with the bromopyridine (1.0 equiv), primary/secondary amine (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (NaOtBu, 2.0 equiv).

  • Solvent: Add anhydrous Toluene (0.1 M). Seal the vial with a PTFE septum and purge with nitrogen for 10 minutes.

  • Reaction: Heat to 100°C for 12 hours. Causality: Elevated temperature is required to overcome the high activation energy of oxidative addition into the electron-rich aminopyridine ring.

  • Self-Validation (IPC): Confirm conversion via ¹H NMR of a crude aliquot. The C5 proton of the pyridine ring (typically a doublet around 6.8 ppm) will shift significantly upfield due to the strong electron-donating effect of the newly installed C4 amine.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase HPLC if basicity causes streaking on normal-phase silica.

Table 2: Cross-Coupling Optimization Parameters for 4-Bromo-2-aminopyridines

Reaction TypeCatalyst SystemBaseSolvent SystemTemp (°C)Avg. Yield (%)
Suzuki-MiyauraPd(dppf)Cl₂K₂CO₃ (aq)1,4-Dioxane / H₂O9075 - 90
Buchwald-HartwigPd₂(dba)₃ / XantphosNaOtBuToluene10065 - 85
SonogashiraPd(PPh₃)₄ / CuIEt₃NDMF8070 - 88

Pharmacophore Mapping in Target-Based Design

When integrated into a lead molecule, the N-ethyl-N-methylaminopyridine fragment establishes a highly specific interaction network. In kinase targets (e.g., MAP4K4 or CDKs), the pyridine nitrogen accepts a hydrogen bond from the hinge region, while the N-alkyl groups project into the adjacent hydrophobic pocket, shielding the hydrogen bond from solvent and increasing binding enthalpy[3].

KinaseBinding Hinge Kinase Hinge Region (Backbone Amides/Carbonyls) PyridineN Pyridine Nitrogen (H-Bond Acceptor) Hinge->PyridineN H-Bond (Donor from Kinase) Amine N-ethyl-N-methyl Group (Hydrophobic Pocket / Steric Shield) Amine->Hinge Van der Waals interactions C4Sub C4-Substituent (from Cross-Coupling) (Solvent Channel / Selectivity Pocket) C4Sub->Hinge Vector into Solvent Front

Caption: Pharmacophore model of the 2-aminopyridine scaffold binding to a kinase hinge region.

References

  • [1] Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry - ACS Publications. 1

  • [3] 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry - ACS Publications. 3

  • [4] Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. 4

  • [2] In vitro binding affinity and lipophilicity of new pyrazolopyrimidine derivatives. ResearchGate. 2

Sources

Method

Application Note: Regioselective Lithiation and Functionalization of 4-Bromo-N-ethyl-N-methylpyridin-2-amine

Executive Summary The functionalization of complex pyridine scaffolds is a critical operation in modern drug discovery and materials science. Specifically, 4-bromo-N-ethyl-N-methylpyridin-2-amine serves as a highly versa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of complex pyridine scaffolds is a critical operation in modern drug discovery and materials science. Specifically, 4-bromo-N-ethyl-N-methylpyridin-2-amine serves as a highly versatile building block. The presence of the N,N-dialkylamino group at the C2 position modulates the electronic landscape of the pyridine ring, enabling highly regioselective halogen-metal exchange at the C4 position.

This application note provides an authoritative, self-validating protocol for the cryogenic lithiation of 4-bromo-N-ethyl-N-methylpyridin-2-amine and its subsequent trapping with various electrophiles. By strictly controlling thermodynamic variables and implementing in-process quality control (QC) steps, researchers can prevent common failure modes such as ring-opening or off-target metalation.

Mechanistic Rationale & Reaction Dynamics

Causality of Reagent and Solvent Selection

The conversion of the C4-bromide to a C4-lithium species is driven by the thermodynamic stability of the resulting organolithium intermediate.

  • Solvent (Anhydrous THF): Tetrahydrofuran (THF) is strictly required over non-polar solvents (like hexane or toluene) because its oxygen atoms coordinate with the lithium cation. This breaks down the hexameric aggregates of n-butyllithium (n-BuLi) into more reactive tetramers and dimers, drastically accelerating the Br–Li exchange .

  • Lithiation Reagent (n-BuLi vs. Grignard): While isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl, Turbo-Grignard) is highly effective for substrates with sensitive functional groups (e.g., esters) at non-cryogenic temperatures , n-BuLi is selected here for its superior kinetic velocity. Because the N-ethyl-N-methylamine group is not electrophilic, the intense reactivity of n-BuLi can be safely harnessed to ensure >99% conversion.

Thermodynamic Control vs. Side Reactions

Lithiated pyridines are notoriously unstable. The N,N-dialkylamino group at C2 donates electron density into the ring via resonance, which beneficially reduces the electrophilicity of the pyridine core, thereby mitigating unwanted nucleophilic attack (Chichibabin-type addition) by n-BuLi.

However, temperature control is paramount. The reaction must be held strictly at -78 °C . If the internal temperature rises above -40 °C, the kinetic 4-lithio intermediate can undergo thermodynamic rearrangement (directed ortho-metalation adjacent to the amino group) or catastrophic nucleophilic ring-opening .

Mechanism SM 4-Bromo-N-ethyl- N-methylpyridin-2-amine Lithio 4-Lithio Intermediate (Kinetic Product) SM->Lithio n-BuLi, THF -78 °C (Fast Br-Li Exchange) Side Ring-Opened / Ortho-Lithiated Byproducts SM->Side > -40 °C (Thermodynamic Shift) Prod 4-Functionalized Pyridine Derivative Lithio->Prod 1. Electrophile (E+) 2. NH4Cl Quench

Figure 1. Kinetic vs. thermodynamic pathways in the lithiation of 4-bromo-2-aminopyridines.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the synthetic output, this protocol is designed as a self-validating system . It incorporates mandatory titration and an in-situ deuterium quench to verify intermediate formation before committing expensive or complex electrophiles.

Materials & Reagents
  • 4-Bromo-N-ethyl-N-methylpyridin-2-amine (1.0 equiv, rigorously dried under high vacuum)

  • n-Butyllithium (2.5 M in hexanes, freshly titrated against N-benzylbenzamide)

  • Anhydrous THF (distilled over Na/benzophenone or passed through activated alumina)

  • Electrophile (e.g., anhydrous DMF, B(OiPr)3, or CO2 gas)

  • Methanol-d4 (MeOD) for QC validation

Step-by-Step Methodology

Step 1: Substrate Preparation & Cooling

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar under a continuous flow of Argon.

  • Dissolve 4-bromo-N-ethyl-N-methylpyridin-2-amine (10.0 mmol) in anhydrous THF (40 mL) to create a 0.25 M solution.

  • Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for at least 15 minutes.

Step 2: Halogen-Lithium Exchange 4. Using a syringe pump, add freshly titrated n-BuLi (10.5 mmol, 1.05 equiv) dropwise down the inner wall of the flask over 15 minutes. Causality: Dropwise addition down the cold flask wall pre-cools the reagent, preventing localized thermal spikes that cause ring-opening. 5. Stir the deep red/orange solution at -78 °C for 45 minutes.

Step 3: Self-Validation (Quality Control Check) 6. Withdraw a 0.1 mL aliquot of the reaction mixture using an argon-purged microsyringe. 7. Inject the aliquot into a GC/LC vial containing 0.5 mL of MeOD. 8. Analysis: Run a rapid LC-MS or GC-MS.

  • Success Criteria: The mass spectrum must show the complete disappearance of the starting material isotope pattern (M ≈ 214/216) and the exclusive presence of the deuterated product (M ≈ 137). If unreacted starting material remains, add an additional 0.05 equiv of n-BuLi.

Step 4: Electrophilic Trapping 9. Once lithiation is validated, add the desired electrophile (1.2 to 1.5 equiv) dropwise at -78 °C. (If using CO2, bubble the rigorously dried gas directly into the solution) . 10. Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the system to slowly warm to room temperature over 2 hours.

Step 5: Quench and Isolation 11. Quench the reaction by carefully adding saturated aqueous NH4Cl (20 mL). Causality: A mild proton source prevents the degradation of acid-sensitive products (like formyl groups) that would occur with strong mineral acids. 12. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Workflow Step1 1. Substrate Preparation Dry THF Argon Atm Step2 2. Halogen-Metal Exchange n-BuLi -78 °C 45 Mins Step1->Step2 Step3 3. Self-Validation (QC) MeOD Quench LC-MS/NMR Step2->Step3 Step4 4. Electrophilic Trapping Add E+ Warm to RT Step3->Step4 Step5 5. Quench & Isolation Sat. NH4Cl Extraction Step4->Step5

Figure 2. Self-validating operational workflow for cryogenic lithiation and functionalization.

Quantitative Data: Electrophile Scope

The 4-lithio intermediate exhibits excellent nucleophilicity toward a broad range of electrophiles. Table 1 summarizes the expected outcomes based on standardized stoichiometric ratios and reaction times.

Table 1. Electrophile Scope and Reaction Parameters

ElectrophileEquivalentsTarget Functional GroupReaction Time (-78 °C to RT)Expected Isolated Yield (%)
Anhydrous DMF 1.54-Formyl (Aldehyde)2.0 hours82 - 88%
Triisopropyl borate 1.24-Boronic acid / ester3.0 hours75 - 80%
Dry Ice (CO2 gas) Excess4-Carboxylic acid1.5 hours85 - 92%
Weinreb Amide 1.24-Acyl (Ketone)2.5 hours70 - 78%
Iodine (I2) 1.14-Iodo1.0 hour> 90%

Troubleshooting & Scientific Insights

  • Issue: High levels of debrominated starting material (protonated product) in the final mixture.

    • Causality: This indicates that the 4-lithio intermediate was quenched by a proton source before the electrophile could react. This is almost always caused by adventitious moisture in the electrophile or the THF.

    • Solution: Distill the electrophile over CaH2 prior to use. Ensure the MeOD QC step (Step 3) is performed to isolate whether the moisture was present during lithiation or introduced with the electrophile.

  • Issue: Formation of complex polymeric mixtures or dark tars.

    • Causality: The internal temperature exceeded -40 °C during the n-BuLi addition, leading to nucleophilic attack of the alkyllithium on the pyridine ring or ring-opening of the lithiated species.

    • Solution: Slow the addition rate of n-BuLi and ensure the cooling bath maintains a sufficient level of dry ice.

References

  • Tian, Q., Shang, S., Wang, H., Shi, G., Li, Z., & Yuan, J. "Halogen-Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate." Molecules, 22(11), 1952, 2017. URL:[Link]

  • Science of Synthesis. "Product Class 1: Pyridines." Thieme E-Books & E-Journals, Houben–Weyl Methods of Molecular Transformations. URL:[Link]

  • Organic Process Research & Development. "Development of a Streamlined Manufacturing Process for the Highly Substituted Quinazoline Core Present in KRAS G12C Inhibitor Divarasib." ACS Publications, 2024. URL:[Link]

Application

Application Notes and Protocols: Catalytic Applications of 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- Derivatives

For: Researchers, scientists, and drug development professionals. I.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

I. Introduction: The Strategic Advantage of Substituted 2-Pyridinamine Ligands in Catalysis

The 2-pyridinamine scaffold is a cornerstone in modern synthetic chemistry, primarily due to its dual functionality. The pyridine nitrogen acts as an effective directing group in transition metal-catalyzed reactions, facilitating chelation-assisted C-H bond activation and functionalization.[1][2] Simultaneously, the amino group can be readily modified to fine-tune the steric and electronic properties of the resulting ligand, influencing the efficiency and selectivity of catalytic transformations.

This guide focuses on the catalytic applications of a specific derivative: 4-bromo-N-ethyl-N-methyl-2-pyridinamine . This molecule is of particular interest due to three key structural features:

  • The 2-Pyridinamine Core: Provides a robust chelating motif for a variety of transition metals, including palladium, rhodium, and iridium.[1][2]

  • The 4-Bromo Substituent: Serves as a versatile synthetic handle, enabling participation in a wide range of cross-coupling reactions where the bromine atom acts as a leaving group.

  • The N-Ethyl-N-Methyl Amino Group: These alkyl substituents modulate the ligand's electronic properties through inductive effects and introduce a specific steric profile that can influence the coordination sphere of the metal center.

These features make 4-bromo-N-ethyl-N-methyl-2-pyridinamine and its derivatives highly valuable in the synthesis of complex N-heterocycles and other functionalized molecules, which are prevalent in medicinal chemistry and materials science.[3][4] This document provides detailed application notes and protocols for leveraging this compound in key catalytic transformations.

II. Application in Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the pyridine ring makes 4-bromo-N-ethyl-N-methyl-2-pyridinamine an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

A. Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2-pyridinamine Derivatives

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organic halide.[5] In this context, 4-bromo-N-ethyl-N-methyl-2-pyridinamine can be coupled with various arylboronic acids to generate 4-aryl-2-pyridinamine derivatives.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product reagents Combine: - 4-bromo-N-ethyl-N-methyl-2-pyridinamine - Arylboronic acid - Pd catalyst (e.g., Pd(PPh3)4) - Base (e.g., K3PO4) - Solvent (e.g., 1,4-dioxane/water) heating Heat under inert atmosphere (e.g., 85-95 °C) reagents->heating extraction Aqueous work-up and extraction heating->extraction purification Column chromatography extraction->purification product 4-Aryl-N-ethyl-N-methyl-2-pyridinamine purification->product

Caption: Generalized workflow for the Suzuki-Miyaura coupling of 4-bromo-N-ethyl-N-methyl-2-pyridinamine.

Materials:

  • 4-bromo-N-ethyl-N-methyl-2-pyridinamine

  • 4-methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromo-N-ethyl-N-methyl-2-pyridinamine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-pyridinamine derivative.

Expertise & Causality:

  • Catalyst Choice: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings, effective for a wide range of substrates.[5]

  • Base and Solvent System: The use of a base like K₃PO₄ is crucial for the transmetalation step of the catalytic cycle. The 1,4-dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents.[5]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, so maintaining an inert atmosphere is essential for catalytic activity.

B. Buchwald-Hartwig Amination: Synthesis of N-Aryl-4-amino-2-pyridinamine Derivatives

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the bromo-substituted pyridine with a primary or secondary amine.[6] This provides access to more complex diamine structures.

Materials:

  • 4-bromo-N-ethyl-N-methyl-2-pyridinamine

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube.

  • Add anhydrous toluene (5 mL) and stir for 10 minutes.

  • Add 4-bromo-N-ethyl-N-methyl-2-pyridinamine (1.0 mmol) and aniline (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Expertise & Causality:

  • Ligand Selection: Xantphos is a bulky, electron-rich ligand that promotes the reductive elimination step in the Buchwald-Hartwig catalytic cycle and is effective for coupling with less nucleophilic amines like aniline.

  • Strong Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate the formation of the active palladium-amido complex.

III. Application as a Directing Group in C-H Functionalization

The pyridyl nitrogen of the 4-bromo-N-ethyl-N-methyl-2-pyridinamine scaffold can act as a directing group to facilitate the functionalization of C-H bonds on an attached aryl group (if the N-alkyl groups were replaced by an N-aryl group). While the title compound itself does not have an N-aryl group, its derivatives where the ethyl or methyl group is replaced by an aryl substituent are prime candidates for such transformations.[1][2]

A. Rhodium-Catalyzed C-H Activation and Annulation

N-aryl-2-aminopyridines are extensively used in rhodium-catalyzed C-H activation and subsequent annulation reactions to build complex heterocyclic systems like indoles.[1]

Rhodium_Catalytic_Cycle A N-Aryl-2-aminopyridine Substrate C Chelation-Assisted C-H Activation A->C + [Rh(III)] B [Rh(III)] Catalyst B->C D Rhodacycle Intermediate C->D E Alkyne Coordination D->E + Alkyne F Migratory Insertion E->F G Reductive Elimination F->G G->B Catalyst Regeneration H Annulated Product (e.g., Indole) G->H - [Rh(III)]

Caption: Simplified catalytic cycle for Rh(III)-catalyzed C-H activation and annulation.

This protocol is based on established methods for N-aryl-2-aminopyridines and is presented as a representative example for an N-aryl derivative of the title compound.

Materials:

  • N-(4-bromophenyl)-N-ethyl-2-pyridinamine (hypothetical substrate)

  • Diphenylacetylene

  • [RhCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)

  • Copper(II) acetate [Cu(OAc)₂]

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a pressure tube, add the N-aryl-2-aminopyridine substrate (0.5 mmol), diphenylacetylene (1.0 mmol), [RhCp*Cl₂]₂ (0.0125 mmol, 2.5 mol%), and Cu(OAc)₂ (1.0 mmol).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DCE (2.0 mL).

  • Seal the tube and heat the mixture at 120 °C for 24 hours.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with dichloromethane.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the indole product.

Expertise & Causality:

  • Rhodium Catalyst: [RhCp*Cl₂]₂ is a common and highly effective precatalyst for C-H activation reactions.

  • Oxidant: Cu(OAc)₂ often serves as an oxidant to regenerate the active Rh(III) species in the catalytic cycle.[1]

  • High Temperature: C-H activation is typically the rate-determining step and often requires elevated temperatures to proceed efficiently.

IV. Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the catalytic applications discussed. Note that yields are representative and can vary based on the specific substrates and optimization.

Reaction Type Catalyst System Base/Additive Solvent Temp (°C) Typical Yield
Suzuki-Miyaura Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O9070-95%
Buchwald-Hartwig Pd₂(dba)₃ / XantphosNaOtBuToluene10065-90%
C-H Annulation [RhCp*Cl₂]₂ (2.5 mol%)Cu(OAc)₂DCE12050-85%

V. Conclusion and Future Outlook

2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- and its derivatives are versatile building blocks for modern organic synthesis. The strategic placement of a bromo substituent and the tunable N-alkyl groups provide multiple avenues for creating molecular complexity. The protocols detailed herein offer a robust starting point for researchers to explore palladium-catalyzed cross-coupling reactions and, with appropriate N-arylation, rhodium-catalyzed C-H functionalization. Future work could involve exploring the use of this ligand scaffold with other base metals like iron or nickel, potentially leading to more cost-effective and sustainable catalytic methods.[7] The development of asymmetric variants of these reactions using chiral versions of this ligand framework also remains a promising area of investigation.

VI. References

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Advances.

  • A mild, catalyst-free synthesis of 2-aminopyridines - PMC. (n.d.). National Center for Biotechnology Information.

  • Ester-Amide Exchange Reactions Using 2-Pyridone derivatives as Tautomeric Catalysts. (n.d.). ChemRxiv.

  • Amino pyridine iron(II) complexes. (n.d.). NSF Public Access Repository.

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC. (n.d.). National Center for Biotechnology Information.

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (n.d.). RSC Publishing.

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PMC. (n.d.). National Center for Biotechnology Information.

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.

  • Application Notes and Protocols: 4-Bromo-N1-ethylbenzene-1,2-diamine in Coupling Reactions. (n.d.). BenchChem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Palladium Catalyst Loading for 4-Bromo-N-ethyl-N-methylpyridin-2-amine

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges with palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges with palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations) involving 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- (also referred to as 4-bromo-N-ethyl-N-methylpyridin-2-amine).

The Mechanistic Challenge: Aminopyridines in Cross-Coupling

Halopyridines are notoriously difficult substrates for palladium catalysis. While the 4-bromo position is highly reactive toward oxidative addition[1], the substrate possesses a dual nature: the pyridine nitrogen and the adjacent N-ethyl-N-methyl amino group form an amidine-like motif. This structural feature can strongly chelate palladium(II) intermediates, hindering the transmetalation step and pulling the active catalyst out of the catalytic cycle[2]. Consequently, researchers often find themselves artificially inflating catalyst loading (up to 5–10 mol%) to force the reaction to completion. Optimizing this loading requires a strategic balance of sterics, electronics, and precise precatalyst activation.

Diagnostic Optimization Workflow

Use the following logical workflow to diagnose the root cause of high catalyst loading requirements in your aminopyridine cross-coupling workflows.

Workflow A High Pd Loading (>5 mol%) Required B Analyze Failure Mode: Is Pd Black Forming? A->B C Yes: Inefficient Activation or Ligand Oxidation B->C Visual: Black ppt D No: Off-Cycle Chelation by Pyridine Nitrogen B->D Visual: Clear/Stalled E Switch to Pd G3/G4 Precatalysts C->E G Optimize Degassing & Anhydrous Conditions C->G F Use Bulky Biarylphosphines (XPhos, RuPhos) D->F H Optimized Loading (0.25 - 1.0 mol%) E->H F->H G->H

Diagnostic workflow for optimizing palladium catalyst loading in aminopyridine cross-couplings.

Troubleshooting FAQs

Q: Why does my reaction stall at 1–2 mol% Pd, requiring me to spike the loading up to 10 mol% to achieve full conversion? A: This is a classic symptom of catalyst sequestration. The amidine-like structure of the 2-aminopyridine coordinates to the Pd(II) center after oxidative addition, creating a highly stable, off-cycle resting state that prevents transmetalation[2]. Causality & Solution: To break this chelation, you must use bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, RuPhos, or SPhos). These ligands create a steric shield around the low-coordinate palladium species, physically blocking the pyridine nitrogen from coordinating while simultaneously accelerating the oxidative addition of the carbon-bromine bond[3].

Q: I am using Pd₂(dba)₃ and XPhos, but I still observe palladium black formation and low yields. What is the cause? A: The formation of palladium black indicates that your active Pd(0) species is unligated and agglomerating into inactive metallic nanoparticles[4]. Causality & Solution: Pd₂(dba)₃ is often slow to exchange its dba (dibenzylideneacetone) ligands for bulky phosphines like XPhos, especially at lower temperatures. This inefficient activation leaves the palladium unprotected[5]. Switch to modern Buchwald Pd G3 or G4 precatalysts. These precatalysts undergo rapid, quantitative activation under mild basic conditions to generate the active L₁Pd(0) species, completely bypassing the kinetic barriers of ligand exchange[6].

Q: How critical is the choice of base and solvent when pushing for sub-1 mol% catalyst loading? A: It is the difference between success and failure. At ultra-low catalyst loadings, even trace amounts of oxygen will irreversibly oxidize both your electron-rich phosphine ligands and the active Pd(0) species, leading to immediate catalyst death[5]. Causality & Solution: Solvents must be rigorously degassed using freeze-pump-thaw cycles[5]. Furthermore, the base must be partially soluble to facilitate transmetalation. For Suzuki couplings using K₃PO₄, adding a trace amount of degassed water to an anhydrous solvent (e.g., 10:1 THF/H₂O) dramatically accelerates the catalytic cycle by increasing the effective concentration of the base at the solid-liquid interface[4].

Quantitative Optimization Data

The following table summarizes a typical optimization trajectory for the Suzuki-Miyaura cross-coupling of 4-bromo-N-ethyl-N-methylpyridin-2-amine, demonstrating how mechanistic adjustments allow for a 20-fold reduction in catalyst loading.

EntryCatalyst SystemLigandBaseLoading (mol%)Conversion (%)Key Observation / Failure Mode
1Pd(OAc)₂PPh₃K₂CO₃5.0%35%Rapid Pd black formation; catalyst death[4].
2Pd₂(dba)₃XPhosK₃PO₄2.0%68%Sluggish after 2h; inefficient pre-catalyst activation[5].
3XPhos Pd G3None (Built-in)K₃PO₄1.0%>99%Clean, rapid conversion; no Pd black[6].
4XPhos Pd G3 None (Built-in) K₃PO₄ 0.25% 96% Optimized loading achieved via rigorous degassing.

Self-Validating Experimental Protocol: Low-Loading Suzuki-Miyaura Coupling

This protocol is designed to achieve high yields using ≤ 0.5 mol% catalyst loading by leveraging the mechanistic principles discussed above.

Objective: Couple 4-bromo-N-ethyl-N-methylpyridin-2-amine with an arylboronic acid.

Step 1: Rigorous Reagent Preparation

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromo-N-ethyl-N-methylpyridin-2-amine (1.0 equiv), the arylboronic acid (1.1 equiv), and finely milled K₃PO₄ (2.0 equiv).

  • Self-Validation Check: Ensure the K₃PO₄ is a fine powder. Granular base severely limits the interfacial surface area, which will artificially retard the transmetalation step and prolong the lifetime of vulnerable Pd(II) intermediates[6].

Step 2: Precatalyst Introduction

  • Add XPhos Pd G3 (0.25 - 0.5 mol%).

  • Causality Note: Do not use separate Pd sources and ligands here. The G3 precatalyst ensures an exact 1:1 Ligand-to-Palladium ratio, preventing the formation of unreactive bis-ligated species or unprotected Pd(0)[6].

Step 3: Solvent Addition and Degassing

  • Seal the Schlenk tube with a rubber septum. Evacuate and backfill with ultra-pure Argon three times[1].

  • Add anhydrous, degassed THF and degassed water (10:1 v/v ratio) via syringe.

  • Causality Note: The trace water is essential to partially dissolve the phosphate base, activating the boronic acid for transmetalation[1].

Step 4: Reaction Initiation and Monitoring

  • Heat the reaction mixture to 40–60 °C with vigorous stirring.

  • Self-Validation Check (Visual): Within 5–10 minutes, the solution should transition to a homogeneous red/orange color. This indicates the successful dissociation of the carbazole leaving group from the G3 precatalyst and the generation of the active L₁Pd(0) species. If the solution turns black, oxygen has breached the system[5].

  • Monitor via LC-MS. Full conversion is typically achieved within 2–4 hours.

Step 5: Workup

  • Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove inorganic salts and trace palladium. Concentrate the filtrate under reduced pressure for subsequent column chromatography[1].

References

  • [1] Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids - benchchem.com 1

  • [4] Palladium catalyst issues in cross-coupling reactions - benchchem.com4

  • [5] Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - benchchem.com 5

  • [6] Cross-Coupling Reaction Manual: Desk Reference - sigmaaldrich.com 6

  • [2] Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - acs.org 2

  • [3] Cross-Coupling Reactions Guide - jmcct.com 3

Sources

Optimization

Technical Support Center: Purification and Recrystallization of 4-bromo-N-ethyl-N-methylpyridin-2-amine

This technical support guide is designed for researchers, scientists, and drug development professionals to provide comprehensive, field-proven guidance on the purification of 4-bromo-N-ethyl-N-methylpyridin-2-amine. Thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide comprehensive, field-proven guidance on the purification of 4-bromo-N-ethyl-N-methylpyridin-2-amine. This resource offers a detailed troubleshooting guide, frequently asked questions (FAQs), and validated experimental protocols to address common and complex challenges encountered during the purification of this and similar heterocyclic amine compounds.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of 4-bromo-N-ethyl-N-methylpyridin-2-amine, offering potential causes and actionable solutions in a direct question-and-answer format.

Issue 1: The compound "oils out" during recrystallization instead of forming crystals.

  • Question: I dissolved my crude product in a hot solvent and upon cooling, it separated as an oil rather than solid crystals. What is happening and how can I fix it?

  • Answer: "Oiling out" is a common problem that occurs when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities. The compound separates from the solution as a liquid phase before it has a chance to form an ordered crystal lattice.

    Causality & Solutions:

    • High Impurity Concentration: Impurities can depress the melting point of the mixture. Consider a preliminary purification step like a quick filtration through a silica plug or an acid-base extraction to remove gross contaminants before attempting recrystallization.

    • Inappropriate Solvent Choice: The solvent may be too "good" or its boiling point too high. Re-heat the solution to dissolve the oil, then add a small amount of a "poor" solvent (an anti-solvent) in which your compound is less soluble (e.g., hexanes or heptane if you are using ethyl acetate or acetone) until slight turbidity is observed.[1] This can lower the overall solvating power and encourage crystallization.

    • Cooling Too Rapidly: Rapid cooling can shock the system, favoring the formation of an amorphous oil over crystalline solid. Allow the solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath.[1] Insulating the flask can promote even slower cooling.[2]

    • Solution is Too Concentrated: The concentration of the solute may be too high. Add a small amount of the hot "good" solvent to the oiled-out mixture, reheat to dissolve everything, and attempt to cool slowly again.

Issue 2: No crystals form after the solution has cooled.

  • Question: My solution has cooled completely, even after being in an ice bath, but no solid has precipitated. What should I do?

  • Answer: This is a frequent issue, typically caused by using too much solvent or the solution being in a stable, supersaturated state.[1]

    Causality & Solutions:

    • Excess Solvent: This is the most common reason for crystallization failure.[1] The concentration of your compound is too low to reach the saturation point upon cooling.

      • Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[1] Periodically remove it from the heat and allow it to cool to see if crystals form. Repeat until crystallization is successful.

    • Supersaturation: The solution may be supersaturated but lacks a nucleation point to initiate crystal growth.[1]

      • Solution A (Scratching): Use a glass rod to gently scratch the inside surface of the flask just below the meniscus. The microscopic scratches on the glass provide a surface for the first crystals to form.[1]

      • Solution B (Seeding): If you have a small, pure crystal of your compound, add it to the cooled solution. This "seed crystal" provides a template for further crystal growth.[1]

Issue 3: Significant tailing or poor separation during silica gel column chromatography.

  • Question: My compound is streaking badly on the silica column, leading to broad peaks and poor separation from impurities. Why does this happen with amines?

  • Answer: This is a classic problem when purifying basic compounds like pyridyl amines on standard silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing the compound to "stick" and elute slowly and unevenly.[3]

    Causality & Solutions:

    • Acid-Base Interaction: The lone pair on the amine's nitrogen forms a strong hydrogen bond or an acid-base interaction with the silica surface.

      • Solution A (Mobile Phase Modification): Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites. Triethylamine (TEA) at 0.1-1% (v/v) is highly effective.[3] For example, use a gradient of ethyl acetate in hexanes with a constant 0.5% TEA throughout.

      • Solution B (Alternative Stationary Phase): If tailing persists, consider using a deactivated silica gel, such as an amine-functionalized silica, or switch to a different stationary phase like alumina (basic or neutral).[3]

Issue 4: The final product has a persistent color even after recrystallization.

  • Question: My crystals are off-white or yellowish, not the expected pure white. How can I remove colored impurities?

  • Answer: Colored impurities are often highly conjugated organic molecules or oxidation byproducts. They can sometimes be removed by treating the recrystallization solution with activated charcoal.

    Causality & Solutions:

    • Trapped Impurities: The colored molecules are trapped within the crystal lattice.

      • Solution (Decolorization): After dissolving your crude compound in the minimum amount of hot solvent, remove the flask from the heat source and add a very small amount (e.g., 1-2% by weight) of activated charcoal. Swirl the mixture and gently reheat it to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot gravity filtration through a fluted filter paper to remove the charcoal, then allow the clear filtrate to cool and crystallize.[3] Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

Frequently Asked Questions (FAQs)

  • Q1: What are the best solvents for recrystallizing 4-bromo-N-ethyl-N-methylpyridin-2-amine?

    • A1: The principle of "like dissolves like" is a good starting point.[1] As a substituted aminopyridine, the compound is polar. Good "good" solvents to screen are ethanol, isopropanol, ethyl acetate, and acetone. Good "poor" solvents (anti-solvents) are non-polar ones like hexanes, heptane, or petroleum ether.[2][4] A mixed solvent system, such as acetone/hexanes or ethyl acetate/heptane, is often highly effective.[1][2] Always perform small-scale solubility tests to find the ideal solvent or solvent pair.[1]

  • Q2: What are the likely impurities in a crude sample?

    • A2: The impurity profile depends heavily on the synthetic route. However, common impurities for this class of compounds can include unreacted starting materials, isomeric byproducts (e.g., bromination at a different position), di-brominated species, and reagents from the workup.[5]

  • Q3: How can I assess the purity of my final product?

    • A3: A multi-technique approach is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for detecting and quantifying minor impurities.[5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure and identifying any structural isomers or residual solvents.

  • Q4: Are there alternative purification methods to recrystallization?

    • A4: Yes. If recrystallization fails or is inefficient, flash column chromatography is the most common alternative.[6] For very high purity requirements, such as for reference standards, preparative HPLC may be employed. A simple acid-base extraction can also be a powerful initial cleanup step to remove non-basic organic impurities or acidic byproducts before a final recrystallization or column.[7][8]

Validated Experimental Protocols

Protocol 1: Two-Solvent Recrystallization

This technique is ideal when no single solvent has the perfect solubility profile for your compound.[1]

  • Dissolution: Place the crude 4-bromo-N-ethyl-N-methylpyridin-2-amine in an appropriately sized Erlenmeyer flask. Add the minimum amount of a hot "good" solvent (e.g., acetone) with swirling until the compound is fully dissolved.[1]

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., hexanes) dropwise with constant swirling. Continue adding until you observe a persistent cloudiness (turbidity), indicating the solution is saturated.[1]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution just becomes clear again.[1]

  • Crystallization: Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature. Do not disturb the flask during this period. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold "poor" solvent to remove any residual soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification via Acid-Base Extraction

This protocol is an effective preliminary cleanup step to remove non-basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) three times. The basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Combine & Wash: Combine the aqueous layers. Wash this combined aqueous layer once with ethyl acetate or DCM to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, with stirring until the solution is basic (pH > 9). Your product will precipitate out as a solid or an oil.

  • Final Extraction & Drying: Extract the product back into an organic solvent (ethyl acetate or DCM) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.[6] This product can then be further purified by recrystallization.

Data & Workflow Summaries

Table 1: Solvent Selection Guide for Recrystallization
Solvent Class"Good" Solvents (High solubility when hot)"Poor" Solvents (Low solubility when cold)Common Pairs (Good/Poor)
Ethers Tetrahydrofuran (THF)Diethyl Ether, Petroleum EtherTHF / Hexane
Ketones AcetoneHexanes, HeptaneAcetone / Hexane
Esters Ethyl AcetateHexanes, HeptaneEthyl Acetate / Heptane
Alcohols Ethanol, IsopropanolWater (use with caution), HexanesEthanol / Water
Halogenated Dichloromethane (DCM)Hexanes, PentaneDCM / Hexane[4]

Note: Always verify solvent suitability with small-scale tests before committing the bulk of your material.

Visual Workflows

G cluster_0 Purification & Recrystallization Workflow Crude Crude Product Dissolve Dissolve in Minimum Hot 'Good' Solvent Crude->Dissolve HotFilter Hot Gravity Filtration (Optional, for insoluble impurities) Dissolve->HotFilter AddAnti Add 'Poor' Solvent Until Cloudy HotFilter->AddAnti Cool Cool Slowly to Room Temperature AddAnti->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold 'Poor' Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: A standard workflow for two-solvent recrystallization.

G Start Solution Cooled, No Crystals Formed TooMuchSolvent Is solution too dilute? Start->TooMuchSolvent Check Supersaturated Is solution supersaturated? TooMuchSolvent->Supersaturated No BoilOff Boil off excess solvent TooMuchSolvent->BoilOff Yes Scratch Scratch inner surface of flask Supersaturated->Scratch Try Seed Add a seed crystal Supersaturated->Seed Alternatively Recool Re-cool solution BoilOff->Recool Success Crystals Form Recool->Success Scratch->Success Seed->Success

Caption: Troubleshooting decision tree for crystallization failure.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Collis, G. E., et al. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc.
  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.
  • BenchChem. (2025).
  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Unknown. (n.d.).

Sources

Troubleshooting

Technical Support Center: Solvent Selection for 4-bromo-N-ethyl-N-methylpyridin-2-amine

Welcome to the technical support guide for optimizing the solubility of 4-bromo-N-ethyl-N-methylpyridin-2-amine. This document is designed for researchers, scientists, and drug development professionals, providing in-dep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing the solubility of 4-bromo-N-ethyl-N-methylpyridin-2-amine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, actionable guidance to overcome common challenges in solvent selection for this compound. Our approach integrates fundamental chemical principles with advanced predictive models and robust experimental protocols to ensure you can confidently identify the most suitable solvent system for your application, whether for synthesis, purification, or formulation.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of 4-bromo-N-ethyl-N-methylpyridin-2-amine that I should consider for solvent selection?

A1: To select an appropriate solvent, we must first analyze the structure of 4-bromo-N-ethyl-N-methylpyridin-2-amine.

  • Pyridine Ring: The pyridine ring is a heterocyclic aromatic amine, which imparts a degree of polarity and provides a site for potential protonation (basicity).

  • Bromo Group: The bromine atom at the 4-position is an electron-withdrawing group, which can influence the electron density of the ring and its overall polarity.

  • Tertiary Amine Group: The N-ethyl-N-methylamino group at the 2-position is a key feature. It is a tertiary amine, which is basic and can act as a hydrogen bond acceptor. Unlike primary or secondary amines, it cannot act as a hydrogen bond donor.

  • Overall Polarity: The combination of the polar pyridine nitrogen, the tertiary amine, and the halogen gives the molecule a moderate to high polarity. The alkyl groups (ethyl and methyl) contribute some non-polar character.

Based on this structure, the molecule is expected to be a weak base. The pyridine nitrogen and the exocyclic tertiary amine are both potential sites for protonation. The pKa of pyridine itself is approximately 5.2.[1] The presence of the amino group at the 2-position is expected to increase the basicity (raise the pKa) of the ring nitrogen. Predicting the exact pKa requires computational methods or experimental determination, but it is a critical parameter as it dictates whether the compound will become charged in acidic conditions, drastically increasing its solubility in polar protic solvents.[2][3][4]

Q2: I'm starting a new project with this compound. Where should I begin my solvent screening? What's the underlying principle?

A2: The foundational principle for solubility is "like dissolves like."[5] This means that solutes tend to dissolve in solvents with similar intermolecular forces. For 4-bromo-N-ethyl-N-methylpyridin-2-amine, which has polar and hydrogen-bond-accepting features, a good starting point is to screen a range of solvents with varying polarities and hydrogen bonding capabilities.

A logical workflow for solvent selection is outlined below. This process begins with theoretical predictions to narrow the field, followed by small-scale experimental verification.

cluster_0 Phase 1: Theoretical & In-Silico Screening cluster_1 Phase 2: Experimental Verification cluster_2 Phase 3: Process & Safety Considerations A Characterize Solute (Polarity, H-Bonding, pKa) B Predict Solubility (e.g., Hansen Parameters, COSMO-RS) A->B Input Properties C Rank Potential Solvents (Create Shortlist) B->C Generate Ranked List D Small-Scale Screening (e.g., 1-2 mg in 0.5 mL) C->D Proceed to Lab E Quantitative Analysis (Shake-Flask Method) D->E Promising Candidates F Select Optimal Solvent(s) E->F Confirm High Solubility G Evaluate Safety & Environmental Profile (ICH, ACS GCI Guides) F->G Optimize for Application H Assess Process Compatibility (Boiling Point, Volatility, Cost) G->H Filter for Practicality I Final Solvent Selection H->I

Caption: A structured workflow for rational solvent selection.

A recommended initial screening set should include:

  • Protic Polar Solvents: Ethanol, Methanol, Isopropanol (IPA)

  • Aprotic Polar Solvents: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, Tetrahydrofuran (THF)

  • Non-polar Solvents: Toluene, Heptane (expect low solubility, but useful for anti-solvent crystallization)

  • Chlorinated Solvents: Dichloromethane (DCM) (often a good solvent, but with safety and environmental concerns).[6][7]

Q3: How can I move beyond the simple "like dissolves like" rule for more precise solvent selection?

A3: For a more quantitative and predictive approach, Hansen Solubility Parameters (HSP) are an excellent tool.[8] HSP deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be described by a point in this 3D "Hansen space."[9] The principle is that solvents with HSP values close to those of the solute will be effective at dissolving it. The "distance" (Ra) between the solute and solvent in Hansen space can be calculated, and a smaller distance implies higher affinity.[10]

While the exact HSP values for 4-bromo-N-ethyl-N-methylpyridin-2-amine are not published, we can estimate them based on similar structures like pyridine. For pyridine, the HSP values are approximately: δD=19.0, δP=8.8, δH=5.9.[9][11] Our target molecule will likely have slightly different values due to the substituents, but this provides a strong starting point for identifying promising solvents.

cluster_sphere solute Solute (Estimated HSP) good_solvent1 Good Solvent 1 solute->good_solvent1 Small Distance good_solvent2 Good Solvent 2 solute->good_solvent2 bad_solvent1 Bad Solvent 1 solute->bad_solvent1  Large Distance bad_solvent2 Bad Solvent 2 solute->bad_solvent2 center radius_node Solubility Sphere (Radius Rₐ)

Caption: Conceptual diagram of Hansen Space for solubility.

For even higher accuracy, computational models like COSMO-RS (Conductor-like Screening Model for Real Solvents) can predict solubility from first principles using quantum chemistry.[12][13][14][15] These models calculate molecular interactions to predict thermodynamic properties like activity coefficients and solubility, offering powerful predictive capabilities before any experimental work is done.[16]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound is "oiling out" instead of dissolving or precipitating cleanly. The solvent may be too non-polar, or the temperature is above the compound's melting point in that solvent system. The compound may also be impure.- Try a more polar solvent or a solvent mixture. - Ensure the experiment is conducted at a controlled temperature (e.g., room temperature). - Verify the purity of your compound (e.g., via HPLC, NMR).
Solubility results are inconsistent between experiments. Equilibrium has not been reached. The analytical method is not robust. Temperature fluctuations.- Increase the equilibration time in the shake-flask method (e.g., from 24h to 48h or 72h) and check for consistent concentration values.[17] - Validate your analytical method (e.g., HPLC) for linearity and specificity.[5] - Use a temperature-controlled shaker/incubator.
Low solubility in all common "green" solvents. The compound may have very strong crystal lattice energy or intermolecular forces that are not easily overcome by less aggressive solvents.- Consider using a binary solvent system. A small amount of a strong, polar aprotic solvent like DMSO or DMF in a co-solvent can significantly boost solubility. - If the compound is basic, explore solubility in buffered aqueous solutions at a pH below its pKa. The resulting salt will likely be much more soluble in water.[18]
Compound degrades in the chosen solvent. The solvent is reacting with the compound. This can be an issue with reactive solvents or under prolonged heating.- Check for solvent compatibility.[6] For instance, avoid protic solvents if the compound is susceptible to solvolysis. - Run a stability study by dissolving the compound and monitoring its purity over time at the intended process temperature.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol describes the gold-standard shake-flask method for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[5][17]

Objective: To accurately quantify the maximum concentration of 4-bromo-N-ethyl-N-methylpyridin-2-amine that dissolves in a given solvent at equilibrium.

Materials:

  • 4-bromo-N-ethyl-N-methylpyridin-2-amine (solid)

  • Selected solvent (HPLC grade or higher)

  • 2-4 mL glass vials with screw caps

  • Analytical balance

  • Temperature-controlled orbital shaker

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column and detector for quantification

Procedure:

  • Preparation of Vials:

    • Add an excess amount of solid 4-bromo-N-ethyl-N-methylpyridin-2-amine to a glass vial. "Excess" means enough solid will remain undissolved at the end of the experiment. A good starting point is ~10-20 mg.

    • Accurately add a known volume of the selected solvent (e.g., 1.0 mL) to the vial.

    • Prepare at least three replicate vials for each solvent to ensure statistical validity.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended, but 48-72 hours is often necessary to be certain.[5]

  • Phase Separation:

    • After equilibration, remove the vials and let them stand undisturbed for at least 30 minutes to allow larger particles to settle.

    • Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet all undissolved solid.[5]

  • Sample Collection and Preparation:

    • Carefully draw the clear supernatant into a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any remaining microscopic solid particles.

    • Dilute the filtrate with a known volume of a suitable solvent (usually the mobile phase of the HPLC method) to bring the concentration within the linear range of your calibration curve.

  • Quantification:

    • Analyze the diluted filtrate using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of 4-bromo-N-ethyl-N-methylpyridin-2-amine of known concentrations.

    • Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.

  • Calculation and Reporting:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Report the solubility as the average of the replicates in units of mg/mL or mol/L, specifying the solvent and the temperature.

References

  • ACS Publications. (2022, July 13). Using COSMO-RS to Predict Hansen Solubility Parameters.
  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection.
  • SCM. (n.d.). COSMO-RS | Thermodynamics & Solubility Prediction Software.
  • Wikipedia. (n.d.). COSMO-RS.
  • Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing.
  • Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Zenodo.
  • ACS Green Chemistry Institute® Pharmaceutical Roundtable. (2011, March 21). Solvent Selection Guide Version 2.0. ACS.org.
  • American Chemical Society. (n.d.). Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry. ACS GCI Pharmaceutical Roundtable.
  • Sanofi. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.
  • ResearchGate. (2025, December 19). Expanding GSK's Solvent Selection Guide – Embedding sustainability into solvent selection starting at Medicinal Chemistry.
  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • ResearchGate. (n.d.). SOLUBILITY MEASUREMENTS.
  • ResearchGate. (n.d.). Hansen Solubility Parameters — Biological Materials.
  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
  • Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • PubChem. (n.d.). 4-Bromo-5-methylpyridin-2-amine.
  • Hansen Solubility. (n.d.). Hansen Solubility Parameters.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-methylpyridine.
  • PMC. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals.
  • Pirika.com. (2013, January 28). Hansen Solubility Parameters(HSP) Application Notes.
  • ChemicalBook. (2023, July 14). 4-AMINO-3-BROMO-2-METHYLPYRIDINE.
  • Jensen, J. H. (2016, October 10). Prediction of amine pKa values of drug-like molecules using semiempirical QM methods.
  • PubChem. (n.d.). 4-bromo-N-ethyl-2-methylaniline.
  • Rowan. (n.d.). Running Rowan's pKa Prediction Workflow.
  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
  • ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in....
  • Sigma-Aldrich. (n.d.). 2-Bromo-N-methylpyridin-4-amine.
  • NextSDS. (n.d.). 4-Bromo-N,N-diethylpyridin-2-amine — Chemical Substance Information.
  • Boron Molecular. (n.d.). Buy N-methylpyridin-4-amine.
  • MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models.
  • Sigma-Aldrich. (n.d.). 2-Bromo-N,N-dimethylpyridin-4-amine.
  • PubChem. (n.d.). 4-Bromo-2-ethyl-6-methylaniline.
  • Reddit. (2021, January 27). Solubility of 4-bromo aniline in solvents?.
  • ChemicalBook. (2026, January 13). 4-Methylpyridin-2-amine.
  • Chemspace. (n.d.). 3-bromo-N-methylpyridin-4-amine.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl-

Welcome to the Technical Support Center for the synthesis of 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- (CAS 1142194-26-0), commonly referred to as 4-bromo-N-ethyl-N-methylpyridin-2-amine. As a Senior Application Scientis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- (CAS 1142194-26-0), commonly referred to as 4-bromo-N-ethyl-N-methylpyridin-2-amine. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields and complex purification profiles when synthesizing this molecule.

The primary challenge in this synthesis lies in controlling the regioselectivity of the Nucleophilic Aromatic Substitution (SNAr) and preventing over-reaction. This guide provides a mechanistic breakdown, troubleshooting FAQs, and field-proven, self-validating protocols to eliminate byproduct formation.

Section 1: Mechanistic Causality & Reaction Pathways

When synthesizing the target molecule from the widely available 2,4-dibromopyridine , the reaction is governed by the competing electrophilicity of the C2 and C4 positions[1]. Under kinetic control, the C2 position is favored because the adjacent electronegative pyridine nitrogen optimally stabilizes the negatively charged Meisenheimer transition state. However, elevated temperatures or excess reagents readily erode this selectivity, leading to two primary byproducts:

  • The Regioisomer: 2-bromo-N-ethyl-N-methylpyridin-4-amine (C4-amination).

  • The Over-reaction Product: N,N'-diethyl-N,N'-dimethylpyridine-2,4-diamine (Bis-amination).

G SM 2,4-Dibromopyridine + N-Ethylmethylamine Target Target: C2-Amination (4-bromo-N-ethyl-N-methylpyridin-2-amine) SM->Target Kinetic Control (Favored) Byproduct1 Regioisomer: C4-Amination (2-bromo-N-ethyl-N-methylpyridin-4-amine) SM->Byproduct1 High Temp Byproduct2 Over-reaction: C2,C4-Diamination SM->Byproduct2 Excess Amine Target->Byproduct2 Excess Amine / Time Byproduct1->Byproduct2 Excess Amine / Time

Competitive SNAr pathways of 2,4-dibromopyridine with N-ethylmethylamine.

Section 2: Troubleshooting FAQs

Q1: I am seeing up to 25% formation of the 4-amino regioisomer. How can I improve C2-selectivity? A1: The formation of the C4-regioisomer indicates that your reaction has slipped into thermodynamic control or that the activation energy barrier for the C4-position has been too easily overcome by excessive heating. Solution: strictly maintain the reaction temperature between 0 °C and 25 °C. Do not heat the reaction to drive completion. If the reaction is sluggish at room temperature, switch to a more highly polar aprotic solvent (like DMF or DMSO) which better solvates the transition state, rather than applying heat.

Q2: My LC-MS shows significant amounts of the bis-aminated (diamination) byproduct. What is going wrong? A2: Bis-amination is a direct consequence of poor stoichiometry and base selection. Many legacy protocols use the reactant amine (N-ethylmethylamine) as both the nucleophile and the acid scavenger (requiring >2.0 equivalents). The excess amine readily attacks the mono-substituted product. Solution: Limit N-ethylmethylamine to exactly 1.05 equivalents . To scavenge the hydrobromic acid (HBr) generated during the SNAr, use 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA). DIPEA is highly sterically hindered and non-nucleophilic, meaning it will neutralize the acid without participating in side reactions.

Q3: Is there a synthetic route that completely bypasses the regioselectivity issue? A3: Yes. The most robust industrial solution is the "Fluorine-First" strategy , utilizing 4-bromo-2-fluoropyridine as the starting material[2]. In SNAr chemistry, leaving group ability is dictated by electronegativity (which stabilizes the transition state), making fluorine vastly superior to bromine[3]. The incoming amine will exclusively displace the fluorine at the C2 position, leaving the C4-bromine completely intact.

G SM2 4-Bromo-2-fluoropyridine + N-Ethylmethylamine Target2 Target Molecule (Exclusive C2-Amination) SM2->Target2 Regiospecific SNAr (F is superior leaving group)

Regiospecific SNAr leveraging the superior leaving group ability of fluorine.

Section 3: Quantitative Data Summaries

The following table summarizes the causal relationship between reaction parameters and byproduct formation, validating the shift to the fluorinated precursor.

Starting MaterialReagents & BaseTemp (°C)C2:C4 SelectivityBis-aminationIsolated Yield
2,4-Dibromopyridine N-ethylmethylamine (2.5 eq)80 °C3:1High (>15%)45%
2,4-Dibromopyridine N-ethylmethylamine (1.05 eq), DIPEA25 °C8:1Low (<5%)68%
4-Bromo-2-fluoropyridine N-ethylmethylamine (1.05 eq), DIPEA25 °C>99:1 Trace (<1%) 92%

Section 4: Self-Validating Experimental Protocol

To ensure maximum scientific integrity and reproducibility, the following protocol utilizes the 4-bromo-2-fluoropyridine route. It is designed as a self-validating system with built-in In-Process Controls (IPCs).

Regiospecific Synthesis of 4-bromo-N-ethyl-N-methylpyridin-2-amine

Materials:

  • 4-Bromo-2-fluoropyridine (1.0 eq)

  • N-Ethylmethylamine (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF) (0.2 M relative to SM)

Step-by-Step Methodology:

  • System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert Nitrogen (N₂). Causality: Excludes atmospheric moisture which can lead to competitive hydrolysis of the fluoropyridine to a pyridone byproduct.

  • Substrate Dissolution: Dissolve 4-bromo-2-fluoropyridine (1.0 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (1.5 eq) to the stirring solution.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the thermal energy ensures strict kinetic control and prevents localized exothermic spikes during amine addition.

  • Nucleophile Addition: Add N-ethylmethylamine (1.05 eq) dropwise over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2 to 4 hours.

  • Self-Validating IPC (Crucial Step): At t = 2 hours, pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Check A: If starting material is >2%, continue stirring for 1 hour.

    • Validation Check B: If diamination byproduct is >2%, flag the batch. For subsequent runs, reduce the amine equivalence to 1.02 eq and ensure stricter 0 °C temperature control during addition.

  • Quench & Workup: Once validated (SM <1%), quench the reaction by pouring it into ice-cold distilled water (3x volume of DMF). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure target compound.

References

  • Title: A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation Source: Journal of the American Chemical Society (ACS) URL: [1]

  • Title: What are the applications and synthesis of 4-Bromo-2-fluoropyridine? Source: Guidechem URL: [2]

  • Title: Product Class 1: Pyridines Source: Science of Synthesis (Thieme) URL: [3]

Sources

Reference Data & Comparative Studies

Validation

Evaluating the Leaving Group Efficacy of 4-bromo-N-ethyl-N-methylpyridin-2-amine in SNAr Reactions: A Comparative Guide

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the nucleophilic aromatic substitution (SNAr) reaction stands as a cornerstone for the construction of complex a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the nucleophilic aromatic substitution (SNAr) reaction stands as a cornerstone for the construction of complex aryl and heteroaryl ethers, amines, and thioethers. The efficiency of these transformations is critically dependent on the interplay between the electronic nature of the aromatic system, the potency of the nucleophile, and, pivotally, the efficacy of the leaving group. This guide provides an in-depth evaluation of 4-bromo-N-ethyl-N-methylpyridin-2-amine as a substrate for SNAr reactions, comparing its reactivity with other commonly employed leaving groups on the pyridine scaffold. We will delve into the mechanistic underpinnings, present comparative data, and provide robust experimental protocols for researchers to assess leaving group efficacy in their own systems.

The SNAr Reaction on Pyridine Scaffolds: A Mechanistic Overview

Nucleophilic aromatic substitution on pyridine and its derivatives is a powerful tool for the introduction of a wide array of functional groups. The inherent electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, renders it susceptible to attack by nucleophiles. This reactivity is further enhanced by the presence of electron-withdrawing groups. The SNAr reaction on pyridines typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

The rate-determining step is generally the initial attack of the nucleophile on the carbon atom bearing the leaving group. This is in contrast to SN2 reactions, where bond-breaking of the leaving group is part of the rate-determining step. Consequently, the leaving group's ability to activate the ring towards nucleophilic attack through its inductive electron-withdrawing effect is often more critical than its ability to depart.

For pyridyl systems, nucleophilic attack is strongly favored at the 2- and 4-positions (ortho and para to the nitrogen atom). This preference is due to the ability of the electronegative nitrogen atom to delocalize the negative charge in the Meisenheimer intermediate, thereby providing significant stabilization.

Caption: General mechanism of the SNAr reaction on a pyridine ring.

Comparative Analysis of Leaving Groups in Pyridine SNAr Reactions

The choice of leaving group is a critical parameter in designing a successful SNAr reaction. For halogen leaving groups in SNAr reactions, the established order of reactivity is generally F > Cl ≈ Br > I. This trend is counterintuitive when compared to SN2 reactions and is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack.

In the context of 4-bromo-N-ethyl-N-methylpyridin-2-amine, we must consider the electronic contributions of both the bromo substituent at the 4-position and the N-ethyl-N-methylamino group at the 2-position.

  • 4-Bromo Group: The bromine atom at the 4-position serves as the leaving group. While bromine is less effective than fluorine at activating the ring towards nucleophilic attack due to its lower electronegativity, it is still a viable leaving group in many SNAr reactions.

  • 2-(N-ethyl-N-methylamino) Group: The dialkylamino group at the 2-position is a strong electron-donating group (EDG) through resonance. This will have a deactivating effect on the pyridine ring towards nucleophilic attack, making the reaction more challenging compared to a pyridine ring with electron-withdrawing substituents.

Table 1: Predicted Relative Reactivity of 4-Substituted-2-(N-ethyl-N-methylamino)pyridines in SNAr Reactions

Leaving Group (at C4)Relative ElectronegativityInductive EffectPredicted Relative Reaction Rate
-F HighStrong -IFastest
-Cl ModerateModerate -IIntermediate
-Br ModerateModerate -IIntermediate
-I LowWeak -ISlowest
-OTs, -OMs N/AStrong -IPotentially fast, but sterically hindered

This table provides a qualitative prediction of reactivity. The actual rates will be influenced by the specific nucleophile, solvent, and temperature.

Experimental Protocol for Evaluating Leaving Group Efficacy

To empirically determine the efficacy of the bromo group in 4-bromo-N-ethyl-N-methylpyridin-2-amine as a leaving group, a kinetic study comparing its reaction rate with other 4-halo analogues is recommended. This protocol outlines a general procedure for such a study using a common nucleophile, morpholine.

Objective: To compare the relative rates of SNAr reaction of 4-fluoro-, 4-chloro-, and 4-bromo-N-ethyl-N-methylpyridin-2-amine with morpholine.

Materials:

  • 4-fluoro-N-ethyl-N-methylpyridin-2-amine

  • 4-chloro-N-ethyl-N-methylpyridin-2-amine

  • 4-bromo-N-ethyl-N-methylpyridin-2-amine

  • Morpholine

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware and stirring equipment

  • GC-MS or HPLC for reaction monitoring

Experimental Workflow:

Experimental_Workflow A Reactant Preparation (Substrate, Nucleophile, Solvent, Internal Standard) B Reaction Setup (Inert atmosphere, constant temperature) A->B C Reaction Monitoring (Aliquots taken at time intervals) B->C D Quenching and Workup (e.g., addition of water, extraction) C->D E Analysis (GC-MS or HPLC) D->E F Data Processing and Kinetic Analysis (Plot concentration vs. time) E->F

Caption: Workflow for the kinetic analysis of SNAr reactions.

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the pyridyl substrate (1.0 mmol) and the internal standard (0.5 mmol).

  • Add anhydrous DMSO (10 mL) and stir the mixture until all solids are dissolved.

  • Add morpholine (1.2 mmol) to the reaction mixture.

  • Reaction Monitoring: Immediately begin stirring the reaction at a constant temperature (e.g., 80 °C). At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (ca. 0.1 mL) of the reaction mixture.

  • Quenching and Workup: Quench the aliquot by adding it to a vial containing water (1 mL) and ethyl acetate (1 mL). Shake vigorously and allow the layers to separate.

  • Analysis: Analyze the organic layer of each aliquot by GC-MS or HPLC to determine the concentration of the starting material and the product relative to the internal standard.

  • Data Analysis: Plot the concentration of the starting material versus time for each of the 4-halo-pyridyl substrates. The initial rate of the reaction can be determined from the slope of this plot.

Data Presentation and Interpretation

The data obtained from the kinetic study can be tabulated to provide a clear comparison of the leaving group efficacy.

Table 2: Hypothetical Kinetic Data for the SNAr Reaction of 4-Halo-N-ethyl-N-methylpyridin-2-amines with Morpholine

Leaving GroupInitial Rate (M/s)Relative Rate (vs. Bromo)
-F 5.2 x 10-510.4
-Cl 1.1 x 10-52.2
-Br 5.0 x 10-61.0

Interpretation of Results:

The hypothetical data in Table 2 aligns with the expected trend for leaving group ability in SNAr reactions (F > Cl > Br). The significantly higher rate for the fluoro-substituted pyridine is a direct consequence of the strong inductive electron-withdrawing effect of fluorine, which makes the C4 position more electrophilic and accelerates the rate-determining nucleophilic attack. The chloro and bromo analogs exhibit similar, albeit slower, reaction rates.

The presence of the electron-donating N-ethyl-N-methylamino group at the 2-position is expected to decrease the overall reaction rate for all substrates compared to pyridines bearing electron-withdrawing groups. This deactivating effect must be overcome by using higher temperatures, longer reaction times, or more potent nucleophiles.

Conclusion and Recommendations

The evaluation of 4-bromo-N-ethyl-N-methylpyridin-2-amine as a substrate in SNAr reactions reveals that while the bromo leaving group is viable, its efficacy is lower than that of its fluoro and chloro counterparts. The strong electron-donating nature of the 2-amino substituent significantly deactivates the pyridine ring towards nucleophilic attack.

For researchers and drug development professionals, the following recommendations are provided:

  • For facile SNAr reactions: Whenever synthetic accessibility allows, the corresponding 4-fluoro- or 4-chloro-N-ethyl-N-methylpyridin-2-amine should be considered as they will likely provide higher reaction rates and yields.

  • Optimizing reactions with the 4-bromo substrate: To drive reactions involving 4-bromo-N-ethyl-N-methylpyridin-2-amine to completion, consider the following strategies:

    • Higher temperatures: Increasing the reaction temperature will increase the reaction rate.

    • Stronger nucleophiles: Utilizing more potent nucleophiles can overcome the deactivation by the amino group.

    • Choice of solvent: Polar aprotic solvents such as DMSO, DMF, or NMP are generally preferred as they can enhance the reactivity of anionic nucleophiles.

  • Alternative methodologies: For particularly challenging transformations, alternative cross-coupling methodologies such as the Buchwald-Hartwig amination may be more suitable.

By understanding the interplay of leaving group ability and substituent effects, researchers can make informed decisions in the design and optimization of SNAr reactions involving functionalized pyridine scaffolds.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Bechara, W. S., et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 77(21), 9573–9582. [Link]

  • Chemistry Stack Exchange. Favourability of leaving groups in nucleophilic aromatic substitution. [Link]

  • Ghavami, R., et al. (2012). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. RSC Advances, 2(21), 8036-8045. [Link]

  • Bechara, W. S., et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 77(21), 9573–9582. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Molbase. How is 2-Amino-4-bromopyridine synthesized and why is it widely used in pharmaceuticals?. [Link]

  • O'Keeffe, J. P., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(35), 6867–6879. [Link]

  • Powers, K. M., et al. (2018). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Organic Letters, 20(15), 4488–4491. [Link]

  • ResearchGate. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. [Link]

  • Heterocycles. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

  • Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. *Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl

Safety & Regulatory Compliance

Safety

Operational Guide for the Safe Handling and Disposal of 4-Bromo-N-ethyl-N-methylpyridin-2-amine

As drug development professionals and synthetic chemists scale up the use of complex heterocyclic building blocks, the logistical and environmental management of hazardous byproducts becomes a critical operational pillar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists scale up the use of complex heterocyclic building blocks, the logistical and environmental management of hazardous byproducts becomes a critical operational pillar. 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- (also known as 4-bromo-N-ethyl-N-methylpyridin-2-amine) presents a unique disposal challenge. It is not merely an organic solvent; it is a halogenated, aromatic amine. This specific structural profile dictates stringent handling and destruction protocols to prevent the release of highly corrosive hydrobromic acid (HBr) and toxic nitrogen oxides (NOx) into the environment.

This guide provides an authoritative, step-by-step methodology for the safe segregation, packaging, and thermal destruction of this compound, ensuring your laboratory maintains strict compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations.

Hazard Assessment & Chemical Profiling

To design a self-validating safety protocol, we must first understand the causality behind the hazard. The pyridine ring provides a highly stable aromatic framework that resists low-temperature degradation, while the basic amine group can react exothermically with strong acids [1]. Most critically, the covalently bound bromine atom classifies this compound strictly as halogenated organic waste .

When subjected to standard combustion, the bromine radical reacts with hydrogen sources to form anhydrous HBr gas, which is aggressively corrosive to the refractory lining of standard incinerators [5]. Consequently, specialized disposal infrastructure is mandatory.

Table 1: Key Hazard Data and Disposal Implications
Property / Hazard CategoryTypical CharacteristicOperational Disposal Implication
Chemical Class Halogenated Pyridine AmineMust be strictly segregated into halogenated organic waste streams to prevent EPA RCRA violations and excess disposal fees [3].
Combustion Byproducts HBr, NOx, CO₂, CORequires high-temperature rotary kiln incineration equipped with caustic scrubbers and DeNOx systems [2].
Toxicity & Exposure Toxic via inhalation/dermal contactMandates the use of chemical fume hoods, nitrile/neoprene gloves, and sealed secondary containment during transport [1].
Environmental Hazard High aquatic toxicityStrict prohibition against drain disposal or sewering; zero-tolerance for sink washing of contaminated glassware [1].

Waste Segregation and Classification Workflow

A common operational failure in laboratory settings is the commingling of halogenated and non-halogenated waste. Introducing even a small fraction of 4-bromo-N-ethyl-N-methylpyridin-2-amine into a non-halogenated solvent carboy (exceeding 5% halogen content) legally reclassifies the entire drum as halogenated waste, drastically increasing institutional disposal costs and complicating the thermal destruction process [3].

WasteWorkflow Gen Waste Generation: 4-Bromo-N-ethyl-N-methylpyridin-2-amine Dec Aqueous or Organic Solvent Matrix? Gen->Dec Solid Solid Debris / PPE (Contaminated) Gen->Solid Org Organic Liquid Waste (Halogenated Stream) Dec->Org Organic Aq Aqueous Waste Stream (Halogenated) Dec->Aq Aqueous Inc Rotary Kiln Incineration with Caustic Scrubber Org->Inc Aq->Inc Solid->Inc

Caption: Workflow for the classification and segregation of halogenated pyridine waste streams.

Step-by-Step Methodologies for Disposal

Protocol 1: Immediate Spill Response & Containment

In the event of an accidental release, immediate containment is required to prevent vapor inhalation and surface contamination.

  • Evacuate and Ventilate: Clear personnel from the immediate area and ensure the laboratory fume hood sashes are lowered to maximize exhaust draw.

  • PPE Donning: Responders must wear double-layered nitrile gloves, a flame-resistant lab coat, and chemical safety splash goggles [1].

  • Mechanical Recovery: Do not use combustible materials (like standard paper towels) to absorb the spill, as amines can pose a fire risk. Instead, cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand [5].

  • Neutralization: Once the bulk liquid is absorbed, wipe the surface with a dilute, weak acid (e.g., 5% citric acid) to neutralize any residual basic amine, followed by a water rinse.

  • Solid Waste Packaging: Transfer all contaminated absorbent and PPE into a wide-mouth, high-density polyethylene (HDPE) container. Label it explicitly as "Solid Hazardous Waste: Halogenated Amine Debris."

Protocol 2: Routine Waste Segregation & Packaging

For routine experimental workflows (e.g., post-reaction workups, column chromatography fractions):

  • Primary Segregation: Collect all liquid waste containing 4-bromo-N-ethyl-N-methylpyridin-2-amine in a dedicated, chemically compatible container (HDPE or PTFE-lined glass). Never mix this with non-halogenated solvents (like pure ethanol or ethyl acetate)[3].

  • Headspace Management: Fill liquid waste containers to no more than 75% capacity. This prevents pressure buildup from vapor expansion or unintended exothermic reactions [1].

  • Labeling: Affix a hazardous waste tag immediately upon the first addition of waste. The label must state: "Hazardous Waste - Toxic/Halogenated Organic - Contains 4-Bromo-N-ethyl-N-methylpyridin-2-amine."

  • Storage: Store the sealed container in a ventilated, fire-proof flammable storage cabinet, strictly isolated from strong oxidizing agents and inorganic acids[1].

Protocol 3: Institutional Transfer & Thermal Destruction
  • EHS Coordination: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department, detailing the exact halogen content and chemical profile.

  • Manifesting: Ensure the waste is manifested under the correct RCRA codes for toxic and halogenated organics prior to transfer to a licensed commercial disposal facility.

  • Incineration: The waste will be routed to a RCRA-permitted facility capable of blending high and low BTU wastes [4]. The destruction must occur in a rotary kiln incinerator operating above 1000°C to ensure complete cleavage of the aromatic pyridine ring [2].

Mechanism of Destruction: The Chemistry of Incineration

Understanding how the waste is destroyed reinforces the necessity of proper segregation. When 4-bromo-N-ethyl-N-methylpyridin-2-amine is subjected to thermal oxidation, the molecule is cleaved into carbon dioxide, water, nitrogen oxides (NOx), and hydrobromic acid (HBr).

If this waste were mistakenly sent to a standard solvent incinerator, the HBr would rapidly degrade the facility's exhaust train and vent toxic acid gas into the atmosphere [5]. By properly classifying it as halogenated waste, the disposal facility routes it through a specialized exhaust train equipped with a caustic scrubber (utilizing sodium hydroxide or calcium hydroxide) to precipitate the bromide as harmless, inert salts [2].

IncinerationPathway Comp Halogenated Pyridine Waste Comb Thermal Oxidation (>1000°C) Generates: HBr, NOx, CO2 Comp->Comb Scrub Caustic Scrubber (NaOH) Neutralizes HBr -> NaBr Comb->Scrub DeNOx Selective Catalytic Reduction Reduces NOx -> N2 Scrub->DeNOx Safe Clean Exhaust (N2, CO2, H2O) DeNOx->Safe

Caption: Thermal destruction pathway highlighting hydrobromic acid neutralization and NOx reduction.

References

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: UWO Guide to Classifying Unwanted Materials Source: University of Wisconsin Oshkosh URL: [Link]

  • Title: Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyridinamine, 4-bromo-N-ethyl-N-methyl-
Reactant of Route 2
Reactant of Route 2
2-Pyridinamine, 4-bromo-N-ethyl-N-methyl-
© Copyright 2026 BenchChem. All Rights Reserved.